Silyamandin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,4R,5R,7aR)-4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O11/c1-34-16-4-9(2-3-14(16)27)18-12(24(31)32)7-11(19-13(18)8-35-25(19)33)23-22(30)21(29)20-15(28)5-10(26)6-17(20)36-23/h2-7,12-13,18-19,22-23,26-28,30H,8H2,1H3,(H,31,32)/t12-,13-,18+,19+,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNAIYNHUXFCR-QRVGLHCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(=O)C3C(=CC2C(=O)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3COC(=O)[C@H]3C(=C[C@H]2C(=O)O)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858699 | |
| Record name | Silyamandin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009565-36-9 | |
| Record name | Silyamandin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure Elucidation and Confirmation of Silyamandin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and confirmation of Silyamandin, a flavonolignan found in milk thistle (Silybum marianum). The document details the analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction
This compound is a naturally occurring flavonolignan first identified in tincture preparations of milk thistle fruit.[1][2] It is structurally related to other well-known flavonolignans of the silymarin complex. Notably, this compound is understood to be an oxidative degradation product of silydianin, another major constituent of milk thistle.[1][3] The structural confirmation of this compound has been crucial for understanding the chemical diversity of milk thistle extracts and for the proper characterization of silymarin-based products.
Isolation and Purification
The isolation of this compound is typically achieved from aged tinctures of Silybum marianum fruits, where its concentration increases over time due to the degradation of silydianin.[1][2][3] A general protocol for the isolation and purification of this compound is outlined below.
Experimental Protocol: Isolation of this compound
-
Extraction:
-
Powdered fruits of Silybum marianum are macerated in an ethanolic solution (e.g., 40-60% ethanol in water) to create a tincture.
-
The tincture is incubated at a controlled temperature (e.g., 40°C) for an extended period (e.g., 3 months) to facilitate the conversion of silydianin to this compound.[1][2][3]
-
-
Preliminary Fractionation:
-
The aged tincture is filtered and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to column chromatography on silica gel, eluting with a solvent gradient of increasing polarity (e.g., chloroform-methanol) to separate the major flavonolignan components.
-
-
Purification:
-
Fractions enriched with this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Further purification is achieved through preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
-
Final Purification and Crystallization:
-
The purified fractions are concentrated, and this compound can be obtained as a solid by crystallization from an appropriate solvent system (e.g., methanol-water).
-
Structure Elucidation via Spectroscopic Techniques
The definitive structure of this compound was established through a combination of advanced spectroscopic methods, primarily NMR and mass spectrometry.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to establish connectivity within the molecule. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results. Please refer to MacKinnon et al., 2007, Planta Medica for detailed assignments. |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results. Please refer to MacKinnon et al., 2007, Planta Medica for detailed assignments. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR:
-
¹H NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structure elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula of this compound. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecule.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | [M-H]⁻ (m/z) | Molecular Formula |
| ESI- | Data not available in search results. Please refer to MacKinnon et al., 2007, Planta Medica for detailed data. | C₂₅H₂₂O₁₀ |
Table 4: Key MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| Data not available in search results. Please refer to MacKinnon et al., 2007, Planta Medica for detailed fragmentation analysis. |
Experimental Protocol: LC-MS/MS Analysis
-
Chromatography:
-
An aliquot of a dilute solution of this compound is injected into an HPLC or UHPLC system.
-
Separation is typically performed on a C18 reversed-phase column.
-
A gradient elution is used with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both containing a small percentage of formic acid (e.g., 0.1%).
-
-
Mass Spectrometry:
-
The eluent from the HPLC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in both positive and negative ion modes to obtain comprehensive data.
-
Full scan mass spectra are acquired to determine the molecular weight.
-
Tandem MS (MS/MS) experiments are performed by selecting the molecular ion of this compound as the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Logical Relationships and Pathways
The formation of this compound is a key chemical transformation that occurs in milk thistle extracts. Understanding this process is important for quality control and for the standardization of these herbal preparations.
This compound is formed from the oxidative degradation of silydianin. This process is thought to occur over time in solution, particularly when exposed to air and moderate temperatures.
Caption: Formation of this compound from Silydianin.
Confirmation of Structure
The collective data from NMR and MS analyses provide a comprehensive picture of the molecular structure of this compound. The precise mass and molecular formula are determined by HRMS. The carbon-hydrogen framework and the connectivity of the atoms are established by the various 1D and 2D NMR experiments. The fragmentation pattern observed in the MS/MS spectra serves as a confirmation of the proposed structure by showing characteristic losses of functional groups and cleavages of the molecular backbone that are consistent with the structure determined by NMR.
Conclusion
The structure of this compound has been unequivocally elucidated and confirmed through the application of modern spectroscopic techniques, primarily NMR and mass spectrometry. This in-depth understanding of its chemical structure is fundamental for further research into its biological activities, for the development of analytical methods for its quantification in herbal products, and for ensuring the quality and consistency of milk thistle-based dietary supplements and pharmaceuticals. The knowledge that this compound is a degradation product of silydianin also has important implications for the processing and storage of milk thistle extracts.
References
Silyamandin: A Comprehensive Technical Dossier on its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyamandin, a flavonolignan derived from the milk thistle plant (Silybum marianum), is a subject of growing interest within the scientific community. As a constituent of silymarin, a complex mixture of flavonolignans with established hepatoprotective properties, this compound is being investigated for its own unique chemical characteristics and potential biological activities. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, supported by experimental data and methodologies, to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is chemically identified as 4-(4-hydroxy-3-methoxyphenyl)-7-[(2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl]-1-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-5-carboxylic acid[1]. It is formed through the oxidative degradation of silydianin, another major flavonolignan component of silymarin. The structural complexity and stereochemistry of this compound contribute to its distinct properties and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1009565-36-9 | Internal Data |
| Molecular Formula | C₂₅H₂₂O₁₁ | Internal Data |
| Molecular Weight | 498.4 g/mol | Internal Data |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | Internal Data |
Spectral Data
The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry has been instrumental in determining the elemental composition of this compound. The [M-H]⁻ ion has been observed at m/z 497.4, which is consistent with the molecular formula C₂₅H₂₂O₁₁.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Detailed FT-IR spectral data for this compound, including specific absorption bands, have not been extensively published. General IR spectra of flavonoids and lignans typically show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the seeds of Silybum marianum. A general workflow for its isolation is as follows:
Caption: General workflow for the isolation of this compound.
Methodology:
-
Defatting: The seeds of Silybum marianum are first ground and then defatted using a non-polar solvent like n-hexane to remove lipids.
-
Extraction: The defatted material is then extracted with a polar solvent such as methanol or ethanol to isolate the flavonolignan fraction.
-
Concentration: The solvent from the extract is removed under reduced pressure to yield a concentrated crude extract.
-
Chromatography: The crude extract is subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents of increasing polarity.
-
Fractionation and HPLC: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing this compound are pooled and further purified using preparative HPLC to obtain the pure compound.
Biological Activities and Signaling Pathways
While research on the specific biological activities of this compound is still emerging, the broader class of flavonolignans from Silybum marianum is known to possess significant antioxidant, anti-inflammatory, and anticancer properties. It is hypothesized that this compound contributes to these effects.
Potential Mechanisms of Action
Many flavonolignans exert their biological effects by modulating key cellular signaling pathways. Two of the most studied pathways in the context of flavonolignan activity are the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. In many disease states, including cancer and chronic inflammation, the NF-κB pathway is constitutively active. Some flavonolignans have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines and a decrease in cell proliferation.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of the Nrf2 pathway can protect cells from oxidative stress. Certain flavonolignans are known to be potent activators of this pathway.
Caption: Postulated activation of the Nrf2 signaling pathway by this compound.
Experimental Assays for Biological Activity
Standard in vitro assays can be employed to investigate the biological activities of this compound.
Antioxidant Activity Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
Anti-inflammatory Activity Assays:
-
Measurement of Nitric Oxide (NO) Production in Macrophages: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are treated with this compound, and the production of NO in the culture supernatant is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokine Production: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages can be quantified using ELISA kits.
Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. Cancer cell lines are treated with varying concentrations of this compound to determine its cytotoxic effects.
Conclusion
This compound is a promising flavonolignan with a unique chemical structure. While its physical and chemical properties are beginning to be characterized, further research is needed to fully elucidate its spectral characteristics and biological activities. The information and experimental frameworks provided in this technical guide are intended to facilitate future investigations into the therapeutic potential of this interesting natural product. As more data becomes available, a clearer picture of this compound's role in the pharmacological effects of milk thistle will emerge, potentially leading to the development of new therapeutic agents.
References
An In-depth Technical Guide on the Formation Pathway of Silyamandin in Milk Thistle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the formation of silyamandin, a flavonolignan found in milk thistle (Silybum marianum). The document focuses on the non-biosynthetic origin of this compound, detailing its relationship with its precursor, silydianin, and the experimental conditions leading to its formation.
Executive Summary
This compound is a flavonolignan present in aged preparations of milk thistle. Current scientific evidence indicates that this compound is not a direct product of the plant's biosynthetic machinery. Instead, it is an artifact formed through the oxidative degradation of silydianin, another naturally occurring flavonolignan in milk thistle. This process is understood to be a slow, non-enzymatic transformation favored by prolonged exposure to moderate heat and air. This guide synthesizes the available data on this conversion, providing insights into the chemical relationship between these two compounds and the experimental observations that have defined our current understanding.
The Precursor: Silydianin Biosynthesis
While this compound itself is not directly biosynthesized, its precursor, silydianin, is a product of the well-established phenylpropanoid pathway in Silybum marianum. The biosynthesis of silydianin involves the oxidative coupling of two key precursors:
-
Taxifolin: A flavonoid.
-
Coniferyl alcohol: A phenylpropanoid.
This coupling reaction is catalyzed by peroxidase enzymes within the plant, leading to the formation of the various flavonolignans that constitute the silymarin complex, including silydianin.
The Formation of this compound: An Oxidative Degradation Pathway
The primary evidence for the origin of this compound comes from stability studies of milk thistle tinctures. Research has demonstrated a clear inverse relationship between the concentrations of silydianin and this compound upon aging.
Key Experimental Findings:
-
Incubation Conditions: The formation of this compound is significantly enhanced when milk thistle tinctures are incubated at 40°C for a period of three months in the presence of air[1].
-
Reciprocal Changes: During this incubation period, a noticeable decrease in the concentration of silydianin is accompanied by a corresponding increase in the concentration of this compound[1].
This evidence strongly supports the hypothesis that this compound is a product of the oxidative degradation of silydianin.
Table 1: Qualitative Relationship between Silydianin and this compound in Aged Tinctures
| Compound | Concentration Change Over Time (40°C, 3 months) |
| Silydianin | Decrease |
| This compound | Increase |
Note: Specific quantitative data on the conversion yield and reaction kinetics are not extensively available in the current literature.
Proposed Chemical Transformation
The conversion of silydianin to this compound is proposed to be an oxidative rearrangement. While the precise, step-by-step mechanism is a subject of ongoing investigation, the overall transformation involves the opening of the dioxinone ring system of silydianin and subsequent rearrangement to form the lactone structure characteristic of this compound.
Experimental Protocols
The following outlines the key experimental methodology that led to the discovery and characterization of this compound as a degradation product of silydianin, based on the foundational study by MacKinnon et al. (2007).
5.1. Tincture Incubation
-
Objective: To investigate the stability of flavonolignans in a commercially available milk thistle tincture.
-
Procedure: A milk thistle tincture was incubated at a constant temperature of 40°C for a duration of 3 months. The incubation was carried out in the presence of air to allow for potential oxidative processes.
-
Analysis: The tincture was analyzed at the beginning and end of the incubation period using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) to monitor changes in the flavonolignan profile.
5.2. Isolation and Characterization of this compound
-
Objective: To isolate and elucidate the structure of the newly formed compound.
-
Extraction: The aged tincture was dried, and the residue was redissolved in methanol.
-
Chromatography: The methanolic solution was subjected to column chromatography on a reversed-phase C18 silica gel. A gradient elution with a water-acetonitrile solvent system was used to separate the components.
-
Structure Elucidation: The isolated compound (this compound) was characterized using various spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D-NMR)
-
Logical Relationships and Implications
The formation of this compound from silydianin highlights a critical consideration for the formulation and storage of milk thistle-based products. The presence and concentration of this compound can serve as an indicator of the age and storage conditions of a product.
For drug development professionals, understanding this degradation pathway is crucial for:
-
Quality Control: Establishing acceptable limits for this compound in raw materials and finished products.
-
Stability Testing: Designing appropriate stability studies that monitor the conversion of silydianin to this compound under various storage conditions.
-
Formulation Development: Developing formulations that minimize the degradation of silydianin to ensure product efficacy and consistency.
Conclusion
References
Silyamandin: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silyamandin is a flavonolignan naturally occurring in the milk thistle plant (Silybum marianum). While the broader silymarin complex, of which it is a minor component, has been extensively studied for its hepatoprotective properties, this compound itself remains a less-explored molecule. This technical guide provides an in-depth overview of the current knowledge on the natural sources, occurrence, and analytical methodologies for this compound. It is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the nuanced chemistry of milk thistle extracts.
Natural Sources and Occurrence
This compound is exclusively found in the milk thistle plant (Silybum marianum (L.) Gaertn.), a member of the Asteraceae family. The primary source of this compound is the fruit of the plant, commonly referred to as the seed. Within the fruit, the highest concentration of the silymarin complex, including this compound, is located in the pericarp, or the seed coat[1].
This compound is considered a secondary metabolite and is specifically known to be a degradation product of silydianin, another major flavonolignan in milk thistle[2][3]. Its presence and concentration can be influenced by the processing and storage of milk thistle extracts. For instance, this compound has been isolated from tincture preparations of milk thistle fruit, and its levels have been observed to increase significantly when these tinctures are incubated at 40°C for three months, indicating its formation over time[2][3][4]. This suggests that the occurrence of this compound may be more prominent in aged or heat-treated milk thistle products.
Recent research has also detected this compound in different varieties of S. marianum, namely var. marianum (purple flowers) and var. albiflora (white flowers), with quantitative differences observed between the two[5].
Quantitative Data
Quantitative analysis of this compound is still an emerging area of research, with most studies focusing on the more abundant components of the silymarin complex. However, a recent study utilizing a validated High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) method has provided specific quantitative data for this compound in the fruit extracts of two Silybum marianum varieties.
| Plant Variety | Plant Part | Compound | Concentration (mg/g of Plant Material) | Limit of Detection (LOD) (µ g/band ) | Limit of Quantitation (LOQ) (µ g/band ) | Analytical Method | Reference |
| Silybum marianum var. marianum | Fruit | This compound | Lower than other flavonolignans | 1.22 | 3.72 | HPTLC-MS | [5] |
| Silybum marianum var. albiflora | Fruit | This compound | Lower than other flavonolignans | 1.22 | 3.72 | HPTLC-MS | [5] |
Note: The exact concentration of this compound was reported to be lower than that of silybin, isosilybin, silychristin, and silydianin[5].
Experimental Protocols
Extraction of Silymarin Complex (Containing this compound) from Silybum marianum Fruits
This protocol describes a general method for the extraction of the silymarin complex, which includes this compound, from milk thistle fruits. Pressurized Liquid Extraction (PLE) is a modern and efficient alternative to traditional Soxhlet extraction[6][7].
Materials and Reagents:
-
Dried fruits of Silybum marianum
-
Grinder
-
Pressurized Liquid Extraction (PLE) system
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
n-Hexane (for optional defatting)
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Sample Preparation: Grind the dried fruits of Silybum marianum to a fine powder. For increased purity of the final extract, an optional defatting step can be performed by Soxhlet extraction with n-hexane for 6 hours[7].
-
Pressurized Liquid Extraction (PLE):
-
Pack the ground and defatted (optional) plant material into the extraction cell of the PLE system.
-
Set the extraction parameters:
-
Solvent: Acetone
-
Temperature: 125°C
-
Pressure: 1500 psi
-
Extraction time: 10 minutes
-
Static cycles: 2
-
-
-
Solvent Evaporation: Collect the extract and evaporate the acetone using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying: Dry the resulting crude extract using a freeze dryer to obtain a powdered silymarin complex.
-
Storage: Store the dried extract at -20°C in a desiccator to prevent degradation.
Quantification of this compound using HPTLC-MS
This protocol is based on the validated method for the simultaneous quantification of major flavonolignans, including this compound, in milk thistle fruit extracts[5][8][9].
Materials and Reagents:
-
Silymarin extract (from protocol 3.1)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Acetone (HPLC grade)
-
Formic acid (analytical grade)
-
HPTLC plates (silica gel 60 F254)
-
HPTLC applicator
-
HPTLC developing chamber
-
HPTLC scanner
-
Mass spectrometer with an appropriate interface for HPTLC
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
Dissolve a known amount of the silymarin extract in methanol.
-
-
HPTLC Application:
-
Apply the standard solutions and the sample solution as bands onto the HPTLC plate using an automated applicator.
-
-
Chromatographic Development:
-
Develop the HPTLC plate in a developing chamber saturated with the mobile phase: Chloroform: Acetone: Formic acid (110: 16.5: 8.5 v/v/v) [8].
-
Allow the solvent front to migrate to a defined distance.
-
Dry the plate thoroughly.
-
-
Densitometric Analysis:
-
Scan the dried plate using an HPTLC scanner at a wavelength of 288 nm for visualization and initial quantification against the calibration curve.
-
-
Mass Spectrometric Confirmation and Quantification:
-
For confirmation and more precise quantification, couple the HPTLC plate to a mass spectrometer.
-
Analyze the band corresponding to this compound to obtain its mass spectrum and confirm its identity.
-
Use the data from the MS detector for accurate quantification.
-
Signaling Pathways and Experimental Workflows
Currently, there is a significant lack of research on the specific biological activities and associated signaling pathways of isolated this compound. The majority of studies focus on the entire silymarin complex or its major constituents, silybin and silychristin. These compounds have been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects through modulation of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt[5][10][11][12].
Given that this compound is a degradation product of silydianin, its formation represents a key step in the chemical transformation of milk thistle extracts over time.
Logical Workflow for this compound Investigation
The following diagram illustrates a logical workflow for the investigation of this compound, from its natural source to potential biological activity assessment.
Caption: A logical workflow for the investigation of this compound.
Proposed Degradation Pathway of Silydianin to this compound
The formation of this compound is understood to be a result of the degradation of silydianin. This process is particularly noted in tincture preparations, suggesting that factors like time, temperature, and the solvent environment play a role.
Caption: Degradation pathway of Silydianin to this compound.
Conclusion and Future Perspectives
This compound represents an understudied component of the well-known medicinal plant Silybum marianum. While its natural source and its origin as a degradation product of silydianin are established, there is a clear need for more extensive research. The development of validated analytical methods, such as the HPTLC-MS protocol described herein, is a crucial first step. Future research should focus on:
-
Comprehensive Quantification: Determining the concentration of this compound in various parts of the milk thistle plant, under different geographical and cultivation conditions, and in a wider range of commercial products.
-
Isolation and Purification: Developing efficient and scalable methods for the isolation of pure this compound to enable thorough biological testing.
-
Biological Activity: Investigating the specific pharmacological effects of isolated this compound, including its potential anti-inflammatory, antioxidant, and cytotoxic activities.
-
Mechanism of Action: Elucidating the molecular targets and signaling pathways through which this compound exerts any identified biological effects.
A deeper understanding of this compound will contribute to a more complete picture of the therapeutic potential of milk thistle and may lead to the discovery of new pharmacological applications for this unique flavonolignan.
References
- 1. Anti-inflammatory and anti-arthritic activities of silymarin acting through inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silymarin and Inflammation: Food for Thoughts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracking and quantifying the major silymarin flavonolignans in the fruit extracts of milk thistle (Silybum marianum L.) using a validated HPTLC-MS method [journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulatory effects of silibinin in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Silyamandin Bioactivity: A Technical Guide
Abstract: Silyamandin is a flavonolignan discovered in tincture preparations of milk thistle (Silybum marianum).[1] As a constituent of the silymarin family of compounds, which are renowned for their hepatoprotective, antioxidant, and anti-cancer properties, this compound is a compound of significant interest.[2] However, specific research into its distinct bioactivities is still in nascent stages. This technical guide provides a preliminary investigation into the potential bioactivities of this compound by examining the well-documented therapeutic actions of its close structural analogs, primarily Silybin (the major component of silymarin), Silychristin, and Silydianin.[3] This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding based on comparative data, detailed experimental protocols for future studies, and visualizations of key signaling pathways.
Introduction to this compound
This compound is a flavonolignan structurally related to other bioactive compounds found in milk thistle, such as silybin, isosilybin, silychristin, and silydianin.[2] It was first characterized as a product of the oxidative degradation of silydianin, particularly noted to increase in concentration in milk thistle tinctures over time.[4] While the bioactivity of the silymarin complex is extensively studied, the specific contribution and unique therapeutic profile of this compound remain largely unexplored. One preliminary report suggests a potential role in modulating the Hippo signaling pathway by downregulating the phosphorylation of p70S6K.[5] This guide synthesizes the known bioactivities of major silymarin constituents to build a predictive framework for this compound's potential therapeutic effects.
Potential Bioactivities and Mechanisms of Action
Based on the activities of related flavonolignans, this compound is hypothesized to possess antioxidant, anti-inflammatory, and anti-cancer properties.
Antioxidant Activity
The flavonolignans in silymarin are potent antioxidants.[6] They exert their effects through direct scavenging of free radicals and by enhancing the cellular antioxidant defense system, primarily via activation of the Nrf2 pathway.[6] Silychristin and silydianin have demonstrated stronger radical scavenging activity than silybin in various assays.[7]
Anti-inflammatory Effects
Silymarin and its components exhibit significant anti-inflammatory properties by modulating key signaling pathways.[8] A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa B) pathway, which controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[6][9] By preventing the degradation of IκBα, silymarin blocks the nuclear translocation of NF-κB, thereby suppressing the inflammatory cascade.[9] Modulation of the MAPK pathway is another route through which these compounds reduce inflammation.[6]
Anti-Cancer Activity
The anti-cancer effects of silymarin constituents are multi-faceted, involving the induction of cell cycle arrest, apoptosis, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.[5][10]
-
Cell Cycle Arrest: Silybin has been shown to induce G1 or G2/M phase arrest in various cancer cell lines by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors, such as p21/Cip1.[10][11]
-
Induction of Apoptosis: These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5] This involves modulating the Bcl-2 family of proteins to increase the Bax/Bcl-2 ratio, leading to cytochrome c release and the activation of caspases.[5]
-
Modulation of Signaling Pathways:
-
NF-κB Pathway: Inhibition of NF-κB not only reduces inflammation but also curtails cancer cell proliferation, survival, and angiogenesis.[12]
-
Hippo Pathway: A tentative link suggests this compound may downregulate p70S6K phosphorylation through the Hippo pathway, a critical regulator of organ size and cell proliferation.[2][5] Aberrant Hippo signaling is frequently observed in cancer.[13]
-
Quantitative Data on Related Flavonolignans
The following tables summarize quantitative data for Silybin (Silibinin), Silychristin, and other silymarin components, which can serve as a benchmark for future studies on this compound.
Table 1: Anti-proliferative Activity (IC50) of Silymarin Components in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| Silibinin | Fet, Geo | Human Colon Cancer | 75 µg/mL | 72 h | [11] |
| Silibinin | HCT116 | Human Colon Cancer | 40 µg/mL | 72 h | [11] |
| Silibinin | OVCAR3 | Human Ovarian Cancer | ~75 µM | 48 h | [14] |
| Silymarin | U-87 MG | Human Glioblastoma | 264.6 µM | 24 h | [12] |
| Silymarin | SK-BR-3, BT-474 | Human Breast Cancer | Growth inhibition at ≥100 µM | 24, 48, 72 h | [15] |
Table 2: Anti-inflammatory and Antioxidant Activity of Silymarin Components
| Compound/Extract | Assay | Effect | IC50 / Value | Reference |
| Dehydrosilybin | DPPH Radical Scavenging | Antioxidant | 2.3 µM | [16] |
| Silybin | DPPH Radical Scavenging | Antioxidant | 50.1 µM | [16] |
| Silychristin | DPPH Radical Scavenging | Antioxidant | 13.5 µM | [16] |
| Silydianin | DPPH Radical Scavenging | Antioxidant | 24.1 µM | [16] |
| Silychristin A | NO Production Inhibition | Anti-inflammatory | 37.0 µM | [17] |
| 2,3-dehydrosilychristin A | NO Production Inhibition | Anti-inflammatory | 25.0 µM | [17] |
| Anhydrosilychristin | NO Production Inhibition | Anti-inflammatory | 20.0 µM | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116, OVCAR3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours under standard conditions (37°C, 5% CO₂).
-
Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with serially diluted concentrations of this compound (e.g., 0-200 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antioxidant Capacity Assays (DPPH & ABTS)
These spectrophotometric assays measure the radical scavenging ability of a compound.[18]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Mix various concentrations of this compound with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the decrease in absorbance at 517 nm.
-
Trolox or Ascorbic Acid should be used as a positive control.
-
Calculate the scavenging activity percentage and determine the IC50 value.[16]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[19]
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of ~0.70 at 734 nm.
-
Add various concentrations of this compound to the diluted ABTS•+ solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.[19]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay quantifies the inhibition of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[20]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only, cells + LPS, and cells + LPS + this compound.
-
Incubation: Incubate for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Add 50 µL of Griess Reagent B (N-(1-Naphthyl)ethylenediamine solution).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[21]
-
Cell Treatment: Treat cells with this compound at its determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: Proposed workflow for the systematic evaluation of this compound's bioactivity.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the Hippo and related signaling pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. This compound, a new flavonolignan isolated from milk thistle tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cyclooxygenase-2 and inducible nitric oxide synthase by silymarin in proliferating mesenchymal stem cells: comparison with glutathione modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wellnessresources.com [wellnessresources.com]
- 10. Silybin Showed Higher Cytotoxic, Antiproliferative, and Anti-Inflammatory Activities in the CaCo Cancer Cell Line while Retaining Viability and Proliferation in Normal Intestinal IPEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoid, silibinin, inhibits proliferation and promotes cell-cycle arrest of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Hippo Signaling Pathway Manipulates Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silybin suppresses ovarian cancer cell proliferation by inhibiting isocitrate dehydrogenase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pub.h-brs.de [pub.h-brs.de]
- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multidrug Resistance Modulation Activity of Silybin Derivatives and Their Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Silyamandin: A Technical Whitepaper on its Characterization as a Non-Taxifolin Derived Flavonolignan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonolignans, a unique class of natural products, have garnered significant attention for their diverse pharmacological activities. While the majority of research has centered on taxifolin-derived compounds like silybin, a growing body of evidence highlights the importance of "non-taxifolin" derived flavonolignans. This technical guide provides an in-depth exploration of silyamandin, a flavonolignan found in the milk thistle (Silybum marianum). We delve into its distinct chemical structure, biosynthetic origins, and biological activities, contrasting it with the well-studied taxifolin. This paper summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its relevant signaling pathways and workflows, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction: The Rise of Non-Taxifolin Flavonolignans
Flavonolignans are hybrid molecules formed through the oxidative coupling of a flavonoid and a phenylpropanoid unit, typically coniferyl alcohol.[1][2] The vast majority of characterized flavonolignans from Silybum marianum, collectively known as silymarin, are derived from the flavonoid taxifolin.[3][4][5][6][7][8] However, a distinct subgroup, termed "non-taxifolin" derived flavonolignans, originates from other flavonoid precursors such as apigenin, luteolin, and eriodictyol.[3][9] These compounds, including this compound, exhibit a range of biological activities, often surpassing those of their taxifolin-derived counterparts, presenting a compelling case for their detailed investigation.[1][9][10]
Chemical Distinction: this compound vs. Taxifolin
A fundamental understanding of this compound necessitates a clear distinction from taxifolin at the molecular level.
Taxifolin , also known as dihydroquercetin, is a flavanonol, a type of flavonoid. Its chemical structure is characterized by a C6-C3-C6 skeleton.[7][11][12][13]
This compound , in contrast, is a flavonolignan. Its structure, while incorporating a flavonoid-like moiety, is significantly more complex due to the addition of a phenylpropanoid unit and subsequent cyclization.[1][14] The formal chemical name for this compound is 4-(4-hydroxy-3-methoxyphenyl)-7-[(2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl]-1-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-5-carboxylic acid.[1][14]
Caption: Proposed pathway for this compound formation from Silydianin.
Biological Activity and Signaling Pathways
While specific quantitative data for this compound remains limited, the broader class of non-taxifolin derived flavonolignans has demonstrated potent biological activities, often exceeding those of silybin. [1][9][10]The biological effects of the closely related silymarin complex are well-documented and are largely attributed to the modulation of key signaling pathways. It is plausible that this compound shares some of these mechanisms of action.
Anti-Inflammatory Effects and the NF-κB Pathway
Chronic inflammation is a hallmark of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Silymarin and its components have been shown to inhibit the activation of NF-κB. [3][4][15][16][17][18]This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. [4]
Diagram 3: this compound's Potential Modulation of the NF-κB Pathway
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Anti-Cancer Effects and the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Silibinin, a major component of silymarin, has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell proliferation and induction of apoptosis. [10][19][20][21][22][23]
Diagram 4: this compound's Potential Modulation of the PI3K/Akt Pathway
Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.
Quantitative Data Summary
While specific quantitative data for this compound is sparse, the following tables summarize the reported IC50 values for silymarin and its related flavonolignans to provide a comparative context for its potential activity.
Table 1: Antioxidant Activity of Silymarin and its Components
| Compound/Extract | Assay | IC50 Value | Reference(s) |
| Silymarin | DPPH | 6.56 µg/mL | [2] |
| Silymarin | DPPH | IC50 of 6 mg/mL for methanol fraction | [2] |
| Silychristin A | ORAC | - | [24] |
| Silybin A | ORAC | 6.5 ± 0.6 µM | [24] |
| Rhaponticoides iconiensis TFE sub-extract | DPPH | 0.126 ± 0.002 mg/mL | [25] |
| Rhaponticoides iconiensis TFH sub-extract | DPPH | 0.756 ± 0.003 mg/mL | [25] |
Table 2: Anti-inflammatory Activity of Silymarin Components
| Compound | Assay | IC50 Value (µM) | Reference(s) |
| Anhydrosilychristin | NO Production | Lower than 2,3-dehydrosilychristin A | [24] |
| 2,3-dehydrosilychristin A | NO Production | Lower than isosilychristin and silychristin A | [24] |
| Edaravone Derivatives | Protein denaturation | 107.25 ± 1.30 and 106.20 ± 2.64 µg/mL | [26] |
Table 3: Anticancer Activity of Silymarin and its Components
| Compound/Extract | Cell Line | IC50 Value | Reference(s) |
| Silymarin | KB | 555 µg/mL (24h) | [2] |
| Silymarin | A549 | 511 µg/mL (24h) | [2] |
| Silymarin | HepG2 | 58.46 µmol/L | [2] |
| Silymarin | Hep3B | 75.13 µmol/L | [2] |
| Polygamain | Various | 0.62±0.06 to 2.01±0.28 µg/ml (72h) | [27][28] |
| Rhodanine derivatives | Various | 0.21 to 22.8 μM | [29] |
| Sulfonyl-α-L-amino acid derivatives | HEPG2 | 85.1 and 87.0 µg/ml | [30] |
Experimental Protocols
Extraction and Isolation of this compound
A common method for the extraction and isolation of this compound from Silybum marianum fruits involves the following steps:
-
Defatting: The powdered plant material is first defatted using a non-polar solvent like n-hexane to remove lipids. [19][31]2. Extraction: The defatted material is then extracted with a more polar solvent such as methanol or acetone to obtain the crude flavonolignan mixture. [19][31]3. Chromatographic Purification: The crude extract is subjected to column chromatography. A typical procedure involves a two-step process:
-
Silica Gel Chromatography: The extract is first passed through a silica gel column to achieve initial separation of the components.
-
Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity. [1]
-
Diagram 5: Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Analytical Characterization
The identity and purity of the isolated this compound can be confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column is a standard method for the separation and quantification of flavonolignans. [9][32][27][33][34]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the isolated compound. [1]* Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. [9][27]
Biological Activity Assays
The biological activity of this compound can be assessed using a variety of in vitro assays:
-
Antioxidant Activity:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. [2][35][36] * ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another common method to determine antioxidant capacity. [35]* Anti-inflammatory Activity:
-
Nitric Oxide (NO) Inhibition Assay: Measures the ability of the compound to inhibit the production of nitric oxide in stimulated macrophages (e.g., RAW 264.7 cells). [24][37]* Anticancer Activity:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell viability and proliferation. Cancer cell lines relevant to the desired therapeutic area are used. [2][27][28][29][35][38]
-
Conclusion and Future Directions
This compound represents a compelling example of a non-taxifolin derived flavonolignan with significant therapeutic potential. Its unique chemical structure and biosynthetic origin distinguish it from the more extensively studied taxifolin-derived compounds. While preliminary evidence and the activities of related compounds suggest potent anti-inflammatory and anticancer effects, further research is critically needed.
Future investigations should focus on:
-
Elucidating the definitive biosynthetic pathway of this compound.
-
Conducting comprehensive in vitro and in vivo studies to determine its specific biological activities and mechanisms of action.
-
Generating robust quantitative data, including IC50 and Ki values, for a range of biological targets.
-
Exploring its potential as a lead compound for the development of novel therapeutics.
This technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation, ultimately unlocking the full therapeutic potential of this compound and other non-taxifolin derived flavonolignans.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silymarin | C25H22O10 | CID 5213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Taxifolin - Wikipedia [en.wikipedia.org]
- 8. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Non-Taxifolin" Derived Flavonolignans: Phytochemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taxifolin | C15H12O7 | CID 439533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Taxifolin | 480-18-2 [chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. This compound, a new flavonolignan isolated from milk thistle tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Silibinin modulates the NF-κb pathway and pro-inflammatory cytokine production by mononuclear cells from preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Silibinin Downregulates the NF-κB Pathway and NLRP1/NLRP3 Inflammasomes in Monocytes from Pregnant Women with Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Silibinin suppresses bladder cancer through down-regulation of actin cytoskeleton and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-metastatic Efficacy of Silibinin: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Silibinin improves palmitate-induced insulin resistance in C2C12 myotubes by attenuating IRS-1/PI3K/Akt pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of the Chemical Composition, Antioxidant and Antidiabetic Activity of Rhaponticoides iconiensis Flowers: Effects on Key Enzymes Linked to Type 2 Diabetes In Vitro, In Silico and on Alloxan-Induced Diabetic Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. medic.upm.edu.my [medic.upm.edu.my]
- 29. mdpi.com [mdpi.com]
- 30. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 31. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 32. mdpi.com [mdpi.com]
- 33. Multidrug Resistance Modulation Activity of Silybin Derivatives and Their Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Silibinin - Wikipedia [en.wikipedia.org]
- 35. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on Silyamandin: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Silyamandin's stability and its formation as a degradation product of Silydianin, a flavonolignan from milk thistle (Silybum marianum). This document synthesizes available data, proposes detailed experimental protocols for further investigation, and visualizes key pathways and workflows to support research and development in this area.
Introduction
This compound is a flavonolignan that has been identified as a degradation product of Silydianin, one of the major constituents of the silymarin complex.[1] The stability of flavonolignans is a critical factor in the development of herbal medicinal products and dietary supplements, as degradation can impact potency and safety. Understanding the pathways and kinetics of Silydianin degradation into this compound is essential for formulation development, shelf-life prediction, and quality control.
Studies have shown that Silydianin is the least stable of the six major flavonolignans found in silymarin, particularly when stored in tincture form at room temperature. The formation of this compound is attributed to an oxidative degradation process, which has been observed to occur over several months at elevated temperatures.[1] This guide will delve into the knowns and unknowns of this transformation and provide a framework for systematic exploratory studies.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the kinetics of this compound formation from Silydianin under various stress conditions. The primary evidence is a qualitative observation of an increase in this compound concentration in a milk thistle tincture after prolonged storage.[1]
The following tables are presented to structure the existing qualitative information and to serve as a template for organizing data from future forced degradation studies as proposed in this guide.
Table 1: Summary of Silydianin Stability and this compound Formation (Qualitative)
| Condition | Observation | Reference |
| Storage of Milk Thistle Tincture (40°C for 3 months in air) | Increase in this compound levels, indicating it is a degradation product of Silydianin. | [1] |
| Room Temperature Storage of Tinctures | Silydianin levels significantly decrease, suggesting it is the least stable of the major flavonolignans. | |
| Thermal Stress (in subcritical water, 100-160°C) | Silydianin, as part of the silymarin complex, undergoes thermal degradation. | [2] |
| Oxidative Stress | Silydianin can be oxidized to form other derivatives like 2,3-dehydrosilydianin and a lactone-acid. | [3] |
Table 2: Proposed Template for Quantitative Data from Forced Degradation Studies of Silydianin
| Stress Condition | Parameter | Silydianin (% Degradation) | This compound (% Formation) | Other Degradants (%) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | ||||
| Base Hydrolysis | 0.1 M NaOH, RT, 8h | ||||
| Oxidation | 3% H₂O₂, RT, 24h | ||||
| Thermal | 60°C, 48h | ||||
| Photolytic | ICH Q1B conditions |
Experimental Protocols
Detailed experimental protocols for the systematic investigation of Silydianin degradation and this compound formation are currently not well-documented in the literature. The following protocols are proposed based on established forced degradation guidelines for pharmaceuticals and are designed to generate the quantitative data outlined in Table 2.
General Experimental Workflow
The overall workflow for conducting these stability studies is depicted below.
Preparation of Solutions
-
Silydianin Stock Solution: Prepare a stock solution of purified Silydianin in methanol at a concentration of 1 mg/mL.
-
Acidic Solution: 0.1 M Hydrochloric Acid (HCl).
-
Basic Solution: 0.1 M Sodium Hydroxide (NaOH).
-
Oxidizing Solution: 3% Hydrogen Peroxide (H₂O₂).
Forced Degradation Procedures
For each condition, a sample of the Silydianin stock solution will be treated as described below. A control sample (Silydianin in methanol, protected from light and stored at 4°C) should be analyzed concurrently.
-
Acid Hydrolysis:
-
Mix 1 mL of Silydianin stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of Silydianin stock solution with 9 mL of 0.1 M NaOH.
-
Maintain the solution at room temperature for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of Silydianin stock solution with 9 mL of 3% H₂O₂.
-
Maintain the solution at room temperature for 24 hours, protected from light.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sealed vial of the Silydianin stock solution in an oven at 60°C for 48 hours.
-
At specified time points (e.g., 0, 12, 24, 48 hours), withdraw an aliquot for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the Silydianin stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by HPLC.
-
Analytical Method
A stability-indicating HPLC method with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is required. The method must be capable of separating Silydianin, this compound, and other potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: DAD at 288 nm for quantification and peak purity analysis. MS can be used for identification of unknown degradation products.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Proposed Degradation Pathway
While the exact mechanism of the oxidative degradation of Silydianin to this compound is not definitively established in the literature, a plausible pathway can be proposed based on the structures of the two molecules. This transformation likely involves an oxidative cleavage of the bicyclic ether structure in Silydianin.
This proposed pathway suggests that an initial oxidative event leads to a reactive intermediate, which then undergoes rearrangement and bond cleavage to form the more stable this compound structure. Further mechanistic studies, including the identification of intermediates, are required to fully elucidate this pathway.
Conclusion
The stability of Silydianin and the formation of its degradation product, this compound, are important considerations for the development of high-quality milk thistle extracts. This technical guide has summarized the current knowledge, highlighted the significant gaps in quantitative data, and provided a detailed framework for conducting systematic exploratory studies. The proposed experimental protocols and data analysis templates are intended to guide researchers in generating the necessary stability data to ensure the quality, efficacy, and safety of products containing these flavonolignans. The visualization of workflows and pathways aims to provide a clear conceptual understanding to aid in these research endeavors.
References
Methodological & Application
Application Notes and Protocols for Silybin Extraction from Silybum marianum
Audience: Researchers, scientists, and drug development professionals.
Introduction: Silybum marianum (L.) Gaertn., commonly known as milk thistle, is a medicinal plant renowned for its therapeutic properties, primarily attributed to a complex of flavonolignans called silymarin.[1][2] The principal and most biologically active component of silymarin is silybin (also known as silibinin), which constitutes 50-70% of the complex.[2][3] Silybin has demonstrated significant hepatoprotective, antioxidant, anti-inflammatory, and anti-cancer effects.[4][5][6] The extraction of silybin from milk thistle seeds is a critical first step for pharmacological research and the development of therapeutic agents.[7] This document provides a comprehensive overview of various extraction methodologies, detailed experimental protocols, and a summary of the molecular pathways influenced by silybin.
Overview of Extraction Methodologies
The isolation of silybin from milk thistle seeds can be accomplished through various techniques, ranging from conventional solvent-based methods to modern, more efficient "green" technologies. The choice of method often depends on factors such as desired yield, purity, processing time, cost, and environmental impact.
-
Conventional Methods: Traditional techniques like Soxhlet and heat reflux extraction are well-established but often require long extraction times and large volumes of organic solvents.[7][8]
-
Modern "Green" Methods: Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE) offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields.[4][9][10][11] UAE utilizes acoustic cavitation to disrupt cell walls, while MAE employs microwave energy to generate heat within the plant material, enhancing extraction efficiency.[9][11] SFE, particularly with supercritical CO₂, provides a clean, solvent-free extract, though it may require a co-solvent like ethanol to effectively extract polar compounds like silybin.[12][13]
Data Presentation: Comparison of Extraction Protocols
The following tables summarize quantitative data from various studies to allow for easy comparison of different silybin/silymarin extraction protocols.
Table 1: Modern Extraction Techniques
| Extraction Method | Plant Material | Solvent | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Ground Seeds (10 g) | 80% Methanol | 400 W, 30 min | 254.2 mg/10 g seeds | [7][10][14][15] |
| Microwave-Assisted Extraction (MAE) | Ground Seeds (10 g) | 80% Methanol | 800 W, 15 min | 263.1 mg/10 g seeds | [7][10][14][15] |
| Ultrasound-Assisted Extraction (UAE) | Seeds | Methanol | 20 kHz probe, 60 min | 61.1 mg/10 g seeds | [3][16] |
| Ultrasonic-Assisted Enzymatic (UAEE) | Seed Shell | 50% Ethanol | 180 W, 120 min, 30 U/mg enzyme | 7.86% | [17] |
| Pressurized Liquid Extraction (PLE) | Non-defatted fruits | Acetone | 125°C, 10 min | Total Silymarin: 22.7 mg/g | [8][18] |
| Supercritical Fluid Extraction (SFE) | Seeds | Supercritical CO₂ | 40°C, 200 bar, 4 mL/min | Silybin A: 2.29 mg/g, Silybin B: 1.92 mg/g | [13][19] |
| Supercritical Fluid Extraction (SFE) | Seeds | SC-CO₂ + Ethanol | 220 bar, 40°C | 30.8% (Oil + Flavonolignans) |[20] |
Table 2: Conventional & Optimized Solvent Extraction
| Extraction Method | Plant Material | Solvent | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| Soxhlet Extraction | Defatted fruits | Methanol | 5 hours | ~72% of PLE yield | [8] |
| Heat Reflux Extraction | Ground Seeds (10 g) | 80% Methanol | 30 min | ~160 mg/10 g seeds | [7] |
| Optimized Solvent Extraction | Seeds | 81.5% Ethanol | 112°C, 60 min, 1:38 solid-liquid ratio | 56.67 mg/g | [11] |
| Hot Water Extraction | Seed Meal | Water | 100°C, 210 min | Silybin A: 1.8 mg/g, Silybin B: 3.3 mg/g |[21] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on a highly efficient method for isolating flavonolignans from milk thistle.[9] Ultrasonic extraction offers high yields in a short processing time at low temperatures.[9]
A. Materials & Equipment:
-
Finely powdered milk thistle seeds
-
n-Hexane (for optional defatting)
-
70% Ethanol (or Methanol)
-
Probe-type ultrasonic processor (e.g., 400 watts, 24 kHz)
-
Extraction vessel
-
Ice bath
-
Centrifuge and tubes
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
B. Procedure:
-
Preparation of Plant Material: Grind milk thistle seeds to a fine powder to increase the surface area for extraction.
-
(Optional) Defatting: Mix approximately 500 g of powdered seeds with n-hexane and sonicate for 15 minutes to remove lipids. Discard the hexane phase. Allow the powdered material to dry.
-
Extraction Setup: Place the powdered seeds into the extraction vessel. Add the solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:10 w/v).
-
Sonication: Immerse the ultrasonic probe tip approximately 1 cm below the solvent level. Place the extraction vessel in an ice bath to maintain a constant temperature of 25°C ±5°C.[9]
-
Ultrasonic Processing: Apply ultrasonic power (e.g., 400 W, 24 kHz) for a duration of 15 to 60 minutes. Studies show that increasing extraction time can increase the yield.[9][16]
-
Separation: After extraction, centrifuge the mixture at 4000 rpm to pellet the solid plant material.[9]
-
Filtration: Decant the supernatant and filter it to remove any remaining fine particles.
-
Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol, yielding the crude silymarin extract.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE is a rapid and effective technique that uses microwave energy to heat the solvent and plant material, disrupting cell walls and accelerating the extraction process.[10][11]
A. Materials & Equipment:
-
Ground milk thistle seeds
-
80% Methanol (or Ethanol)
-
Microwave extraction system (e.g., CEM MARS)
-
Extraction vessel (microwave-safe)
-
Filtration apparatus
-
Rotary evaporator
B. Procedure:
-
Preparation: Weigh 10 g of ground milk thistle seeds and place them into the microwave extraction vessel.[7]
-
Solvent Addition: Add 200 mL of 80% methanol to the vessel.[7]
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the desired power and time. Optimal yields have been reported under the following conditions:
-
Cooling: After the cycle is complete, allow the vessel to cool to room temperature.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Solvent Evaporation: Use a rotary evaporator to remove the methanol from the filtrate, yielding the crude extract.
Protocol 3: Conventional Soxhlet Extraction
This is a traditional, continuous extraction method. The European Pharmacopoeia recommends a two-step process involving defatting followed by methanol extraction.[8]
A. Materials & Equipment:
-
Whole or ground milk thistle fruits/seeds
-
n-Hexane
-
Methanol
-
Soxhlet apparatus (including thimble, condenser, and boiling flask)
-
Heating mantle
-
Rotary evaporator
B. Procedure:
-
Defatting: Place the ground seeds (e.g., 10 g) into a Soxhlet thimble. Perform extraction with n-hexane for approximately 6 hours to remove lipids.[8]
-
Drying: Remove the thimble and allow the defatted seed material to air dry completely.
-
Silymarin Extraction: Place the thimble containing the defatted material back into the Soxhlet apparatus. Fill the boiling flask with methanol (e.g., 200 mL).[7]
-
Refluxing: Heat the methanol using the heating mantle and allow the system to reflux continuously for 5-6 hours.[7][8]
-
Concentration: After the extraction is complete, collect the methanolic extract from the boiling flask.
-
Solvent Removal: Concentrate the extract using a rotary evaporator to obtain the crude silymarin product.
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways related to silybin.
Caption: General experimental workflow for silybin extraction.
Caption: Proposed biosynthesis pathway of silybin in milk thistle.[2][22]
References
- 1. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions | Semantic Scholar [semanticscholar.org]
- 2. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hielscher.com [hielscher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Silymarin Extraction Methods: From Seed to Supplement_Cactus Botanics [cactusbotanics.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 17. Ultrasonic-assisted enzymatic extraction of silymarin from the Silybum marianum seed shell and evaluation of its antioxidant activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Supercritical CO₂ extraction of oil, fatty acids and flavonolignans from milk thistle seeds: Evaluation of their antioxidant and cytotoxic activities in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. researchgate.net [researchgate.net]
Application Note: Quantification of Silyamandin in Botanical Extracts Using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of silyamandin, a flavonolignan found in milk thistle (Silybum marianum) extracts, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This compound is a known oxidative degradation product of silydianin and its quantification is crucial for the comprehensive quality control of milk thistle preparations. This application note outlines the chromatographic conditions, sample preparation procedures, and a comprehensive method validation protocol based on the International Council for Harmonisation (ICH) guidelines. While a specific validated method for this compound quantification is not widely available, this protocol provides a robust starting point for method development and validation.
Introduction
Milk thistle extracts are widely used as herbal supplements and are rich in a complex of flavonolignans collectively known as silymarin. The major constituents of silymarin include silybin, isosilybin, silychristin, and silydianin. This compound is a more recently identified flavonolignan, structurally related to silydianin, that can be formed during the processing and storage of milk thistle tinctures through oxidative degradation. Accurate quantification of this compound is important for understanding the stability and overall quality of these botanical extracts. This document presents a reliable HPLC-UV method adapted from established silymarin analysis protocols for the specific quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or acetic acid), analytical grade
-
Milk thistle extract (or other sample matrix)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization for specific sample matrices.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (or Methanol) with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20-50% B; 20-25 min: 50-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 288 nm[1] |
| Expected Retention Time | Approximately 15.1 minutes (requires experimental confirmation) |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh approximately 100 mg of the powdered milk thistle extract.
-
Transfer the sample to a 10 mL volumetric flask and add approximately 8 mL of methanol.
-
Sonicate the mixture for 30 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol (Based on ICH Q2(R1) Guidelines)
A full validation of this method is required to ensure its suitability for the intended purpose. The following parameters should be assessed.[2][3][4][5][6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, a sample spiked with this compound, and the extract sample. The peak for this compound in the extract should be free from interference from other components. Peak purity analysis using a DAD is recommended.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. The calibration curve is generated by plotting the peak area against the concentration.
Table 1: Example Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 379,950 |
| 50 | 758,500 |
| 100 | 1,518,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Note: The data in this table is for illustrative purposes only and should be replaced with experimental results.
Accuracy
Accuracy should be determined by a recovery study. A known amount of this compound standard is added to a sample of the extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
Table 2: Example Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.9 | 98.8 |
| 100% | 10.0 | 10.1 | 101.0 |
| 120% | 12.0 | 11.8 | 98.3 |
| Average Recovery (%) | 99.4 |
Note: The data in this table is for illustrative purposes only and should be replaced with experimental results.
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing at least six replicate injections of the same sample on the same day. Intermediate precision is assessed by analyzing the same sample on different days, with different analysts, or on different equipment.
Table 3: Example Precision Data for this compound
| Precision Type | Replicate | Peak Area | % RSD |
| Repeatability | 1 | 380,100 | |
| 2 | 379,500 | ||
| 3 | 381,200 | ||
| 4 | 378,900 | ||
| 5 | 380,500 | ||
| 6 | 379,800 | ≤ 2% | |
| Intermediate Precision | Day 1 | 380,200 | |
| Day 2 | 382,100 | ≤ 2% |
Note: The data in this table is for illustrative purposes only and should be replaced with experimental results.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Table 4: Example LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Note: The data in this table is for illustrative purposes only and should be replaced with experimental results.
Data Analysis
The concentration of this compound in the extract samples can be calculated using the linear regression equation obtained from the calibration curve.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-UV method described in this application note provides a solid foundation for the reliable quantification of this compound in milk thistle extracts. Adherence to the outlined experimental and validation protocols will ensure the generation of accurate and precise data, which is essential for the quality control and development of products containing Silybum marianum. It is imperative that users perform a full method validation to demonstrate the suitability of this method for their specific sample matrix and analytical instrumentation.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. molnar-institute.com [molnar-institute.com]
Application Note: High-Sensitivity LC-MS/MS Analysis of Silyamandin and its Isomers in Botanical Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silymarin, a complex extract from the seeds of milk thistle (Silybum marianum), is a widely used herbal remedy renowned for its hepatoprotective, anti-inflammatory, and antioxidant properties.[1] Its primary active constituents are a group of flavonolignans. The major isomers, which are likely the subject of interest referred to as "Silyamandin and its isomers," include silybin A and B (diastereomers), isosilybin A and B (diastereomers), silychristin, and silydianin.[2][3] These compounds are structural isomers, possessing the same molecular weight, which presents a significant analytical challenge.[4]
This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous separation, identification, and quantification of the principal isomers found in silymarin. The high selectivity and sensitivity of this method make it ideal for the quality control of milk thistle extracts and for detailed pharmacokinetic studies.
Experimental Protocols
Sample Preparation (Milk Thistle Extracts)
This protocol is designed for the extraction of flavonolignans from powdered milk thistle extracts or seed material.
-
Weighing: Accurately weigh approximately 200 mg of the milk thistle extract sample into a 50 mL centrifuge tube.[3] For raw seeds, pulverize them first and use approximately 1.0 g.[3]
-
Extraction: Add 20 mL of methanol to the tube.[3] For raw seeds, a reflux extraction with ethanol for 1 hour can also be effective.[3]
-
Homogenization: Vortex the mixture for 5 minutes, followed by ultrasonication for 30 minutes to ensure complete extraction.[3]
-
Centrifugation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet insoluble material.[3]
-
Dilution & Filtration: Collect the supernatant. Perform a 20-fold dilution with methanol.[3] Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]
Liquid Chromatography (LC) Conditions
The chromatographic method is optimized to achieve separation of the key diastereomeric and regioisomeric compounds.
-
System: UHPLC or HPLC system.[5]
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.[5]
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[5]
-
Gradient Elution:
-
0–2.0 min: 50% B
-
2.0–4.5 min: Linear gradient to 55% B
-
4.5–5.5 min: Linear gradient to 60% B
-
6.0–8.0 min: Linear gradient to 75% B
-
8.1–10.0 min: Return to 50% B and equilibrate.[5]
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS/MS) Conditions
The analysis is performed using a triple quadrupole mass spectrometer in negative ion mode for high sensitivity.
-
System: Triple Quadrupole Mass Spectrometer.[5]
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.[4][6]
-
Ion Source Temperature: 150 °C.[7]
-
Desolvation Gas Flow: 900 L/hr.[7]
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data and Results
The combination of optimized chromatography and MS/MS detection allows for the accurate quantification of silymarin isomers.
Quantitative Data
The following table summarizes the MRM transitions and typical method performance parameters for the major flavonolignans. All isomers share the same precursor ion [M-H]⁻ at m/z 481.[4]
Table 1: Mass Spectrometric Parameters for Silymarin Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Silychristin | 481.1 | 357.1 | 179.0 | ~25 |
| Silydianin | 481.1 | 299.1 | 125.1 | ~23 |
| Silybin A/B | 481.1 | 301.0 | 125.1 | ~23 |
| Isosilybin A/B | 481.1 | 179.0 | 125.1 | ~23 |
Note: Product ions and collision energies are instrument-dependent and may require optimization. Data compiled from multiple sources.[4][5]
Table 2: Method Validation Summary
| Analyte | Linear Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| Silychristin | 0.002 - 0.1 | > 0.99 | ~0.06 | ~0.15 |
| Silydianin | 0.002 - 0.1 | > 0.99 | ~0.05 | ~0.13 |
| Silybin A | 0.002 - 0.1 | > 0.99 | ~0.08 | ~0.21 |
| Silybin B | 0.002 - 0.1 | > 0.99 | ~0.07 | ~0.18 |
| Isosilybin A | 0.002 - 0.1 | > 0.99 | ~0.07 | ~0.19 |
| Isosilybin B | 0.002 - 0.1 | > 0.99 | ~0.06 | ~0.16 |
Note: Values are representative and compiled from published data.[1][3] Actual performance may vary.
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow from sample preparation to final quantification.
Principle of MS/MS Fragmentation
Caption: Visualization of the MRM process for a representative silymarin isomer.
References
- 1. A sensitive LC-MS/MS assay for the simultaneous analysis of the major active components of silymarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Metabolic profiling of milk thistle different organs using UPLC-TQD-MS/MS coupled to multivariate analysis in relation to their selective antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Analysis of Silyamandin Analytical Reference Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for sourcing, handling, and analyzing Silyamandin analytical reference standards. This compound is a flavonolignan found in the milk thistle plant (Silybum marianum) and is also known to be a degradation product of Silydianin, another major constituent of Silymarin. Accurate analytical characterization of this compound is crucial for research, quality control, and drug development activities.
Sourcing this compound Analytical Reference Standards
High-purity this compound analytical reference standards are essential for accurate quantification and identification. Several reputable suppliers offer this compound. When sourcing, it is critical to obtain a comprehensive Certificate of Analysis (CoA) to verify the identity and purity of the standard.
Table 1: Potential Suppliers of this compound Analytical Reference Standard
| Supplier | Product Name | CAS Number | Purity (Typical) | Notes |
| MedchemExpress | This compound | 1009565-36-9 | >98% | Research use only. |
| BioCrick | This compound | 1009565-36-9 | >98% (by HPLC) | Confirmed by NMR. |
| Biorbyt | This compound | 1009565-36-9 | >98% | Research use only.[1] |
Note: Availability and specifications are subject to change. Please consult the supplier's website for the most current information.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is vital for its proper handling, storage, and preparation for analytical procedures. While specific data for this compound is limited, information from structurally similar flavonolignans like Silybin can provide guidance.[2]
Table 2: Physicochemical Properties of this compound (and related Flavonolignans)
| Property | Value | Source/Notes |
| Molecular Formula | C₂₅H₂₂O₁₀ | --- |
| Molecular Weight | 482.44 g/mol | --- |
| Appearance | Likely a pale yellow to off-white solid | Based on related compounds. |
| Solubility | ||
| Water | Poorly soluble | Inferred from Silybin.[2] |
| Methanol | Soluble | Commonly used as a solvent for Silymarin analysis.[3] |
| Ethanol | Soluble | Silydianin, a precursor, is soluble in ethanol.[4] |
| Acetone | Soluble | Silybin shows good solubility in acetone.[2] |
| DMSO | Soluble | A common solvent for NMR analysis of flavonolignans.[5] |
| Acetonitrile | Soluble | A common mobile phase component in HPLC. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
This protocol is adapted from established methods for the analysis of Silymarin and its constituents and may require optimization for this compound.[6][7]
Objective: To quantify the purity of a this compound reference standard and determine its concentration in solution.
Instrumentation and Materials:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound analytical reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 500 µg/mL.
-
Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with methanol.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution (example):
-
0-15 min: 30-70% B
-
15-20 min: 70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 288 nm
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution (filtered) to be analyzed.
-
Quantify this compound based on the peak area and the calibration curve.
-
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification
This protocol provides a general method for the sensitive and specific identification of this compound, which can be adapted from methods used for other flavonolignans.[4]
Objective: To confirm the identity of this compound in a sample with high specificity.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., QTRAP or similar) with an electrospray ionization (ESI) source
-
The same HPLC setup and reagents as in the HPLC-UV method.
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol.
-
LC Conditions: Use similar chromatographic conditions as the HPLC-UV method to achieve good separation.
-
MS/MS Conditions:
-
Ionization Mode: ESI negative or positive mode (optimization may be required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z corresponding to [M-H]⁻ or [M+H]⁺ for this compound (e.g., 481.1 for [M-H]⁻).
-
Product Ions (Q3): Determine characteristic product ions by performing a product ion scan on the this compound standard.
-
Collision Energy (CE) and other MS parameters: Optimize for maximum signal intensity.
-
Logical Flow for this compound Identification by LC-MS/MS
Caption: Logical workflow for the identification of this compound using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful technique for the structural confirmation of this compound.[5][8][9]
Objective: To confirm the chemical structure of the this compound reference standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound reference standard.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Experiments:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For complete structural assignment, consider 2D NMR experiments such as COSY, HSQC, and HMBC.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum.
-
Compare the chemical shifts and coupling constants with published data for this compound or related flavonolignans.
-
Table 3: Example NMR Acquisition Parameters (for a 400 MHz spectrometer)
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | ~16 ppm | ~240 ppm |
Stability and Storage
This compound is known to be a degradation product of Silydianin, particularly in solution and upon exposure to elevated temperatures.[4][10] Therefore, proper storage and handling are crucial to maintain the integrity of the reference standard.
Storage Recommendations:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Forced Degradation Studies: To understand the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are recommended.[11]
Signaling Pathway of Silydianin Degradation to this compound
Caption: Oxidative stress can lead to the degradation of Silydianin to this compound.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEW VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF SILYMARIN IN PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 8. scienceopen.com [scienceopen.com]
- 9. rsc.org [rsc.org]
- 10. This compound, a new flavonolignan isolated from milk thistle tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Purity Silyamandin Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the isolation of high-purity Silyamandin, a flavonolignan derived from milk thistle (Silybum marianum). This compound is understood to be an oxidative derivative of Silydianin, another flavonolignan present in the silymarin complex. The following protocols outline the extraction of the initial silymarin mixture, the enrichment of Silydianin, its subsequent conversion to this compound, and the final purification steps.
Data Presentation
Table 1: Extraction Yields of Silymarin Components from Silybum marianum Seeds
| Extraction Method | Solvent | Yield of Silychristin (mg/g of defatted seed) | Yield of Silybin A (mg/g of defatted seed) | Yield of Silybin B (mg/g of defatted seed) | Reference |
| Soxhlet Extraction | Boiling Ethanol | 3.89 | 4.04 | 6.86 | [1] |
| Pressurized Liquid Extraction (125°C) | Acetone | 3.3 | 3.3 | 5.1 | [2] |
| Hot Water Extraction (100°C, 210 min) | Water | 5.0 | 1.8 | 3.3 | [3][4] |
Table 2: Purity and Yield of Flavonolignans from Preparative Chromatography
| Compound | Chromatographic Method | Purity (%) | Yield | Reference |
| Silydianin | HSCCC | 95.1 | 146 mg from 1.463 g of co-products | [5][6] |
| Silychristin | HSCCC | 99.3 | 280 mg from 1.463 g of co-products | [5][6] |
| Taxifolin | HSCCC | 98.2 | 63 mg from 1.463 g of co-products | [5][6] |
| Silybin A & B | Binary-column recycling preparative HPLC | >98 | Gram-scale | [7][8] |
Experimental Protocols
Part 1: Extraction of Silymarin from Silybum marianum Seeds
This protocol describes the initial extraction of the silymarin complex.
-
Seed Preparation : Grind dried seeds of Silybum marianum to a coarse powder.
-
Defatting :
-
Suspend the seed powder in n-hexane (1:5 w/v).
-
Stir the suspension at room temperature for 6 hours.
-
Filter the mixture and discard the n-hexane.
-
Air-dry the defatted seed powder to remove residual solvent.[2]
-
-
Extraction :
-
Concentration :
-
Collect the methanol or acetone extract.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude silymarin extract.
-
Part 2: Isolation of a Silydianin-Enriched Fraction
This step is crucial as Silydianin is the precursor to this compound.
-
Column Chromatography (Option 1) :
-
Prepare a silica gel column.
-
Dissolve the crude silymarin extract in a minimal amount of the mobile phase.
-
Apply the dissolved extract to the column.
-
Elute with a gradient of chloroform-methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions rich in Silydianin.[9]
-
-
Sephadex LH-20 Chromatography (Option 2) :
-
High-Speed Counter-Current Chromatography (HSCCC) (Option 3) :
Part 3: Conversion of Silydianin to this compound
This protocol is based on the observation that this compound is an oxidative degradation product of Silydianin.[10][12]
-
Preparation of Tincture :
-
Dissolve the Silydianin-enriched fraction in 40-60% ethanol to create a tincture.
-
-
Incubation :
-
Monitoring :
-
Periodically, a small aliquot of the tincture can be analyzed by HPLC to monitor the formation of this compound and the depletion of Silydianin.
-
Part 4: High-Purity Isolation of this compound
This final step purifies this compound from the incubated tincture.
-
Sample Preparation :
-
Evaporate the ethanol from the tincture under reduced pressure.
-
Redissolve the residue in a suitable solvent for HPLC (e.g., methanol).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Utilize a C18 reversed-phase column.
-
Employ a gradient elution system, for example, with a mobile phase consisting of methanol and water, with a small percentage of formic acid to improve peak shape.[13]
-
Monitor the elution profile with a UV detector.
-
Collect the fractions corresponding to the this compound peak.
-
-
Purity Analysis and Final Product :
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine fractions with high purity (>98%).
-
Evaporate the solvent to obtain high-purity this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of high-purity this compound.
Proposed Signaling Pathway for this compound
While the complete signaling cascade for this compound is still under investigation, preliminary evidence suggests its interaction with the Hippo signaling pathway.
Caption: this compound's proposed modulation of the Hippo signaling pathway.
References
- 1. This compound, a new flavonolignan isolated from milk thistle tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotaxonomic and biosynthetic relationships between flavonolignans produced by Silybum marianum populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative chromatographic purification of diastereomers of silybin and their quantification in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silydianin | C25H22O10 | CID 11982272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of diastereoisomeric flavonolignans from silymarin by binary-column recycling preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Modulatory effects of silibinin in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application of Silyamandin's Closely Related Analogs in In Vitro Cellular Models: A Practical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established protocols for the in vitro application of Silyamandin are scarce in publicly available scientific literature. This compound is a less-studied flavonolignan from the milk thistle plant (Silybum marianum). Therefore, this document provides detailed application notes and protocols for Silymarin, the crude extract, and Silibinin (also known as Silybin), its major and most studied active component. These protocols can serve as a foundational guide for designing and conducting in vitro studies with the closely related compound, this compound.
Introduction
Silymarin, a complex of flavonolignans extracted from milk thistle, has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties.[1] The primary active constituent of silymarin is Silibinin, which has been the focus of much of the research into the therapeutic potential of milk thistle extracts.[1][2] These compounds have been shown to modulate various cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest in numerous in vitro models.[3][4][5] This document outlines common in vitro applications and detailed experimental protocols for Silymarin and Silibinin, which can be adapted for the investigation of this compound.
Quantitative Data Summary
The following tables summarize the effects of Silymarin and Silibinin on various cancer cell lines as reported in the literature. These values can serve as a reference for determining appropriate concentration ranges for initial experiments with this compound.
Table 1: Inhibitory Concentration (IC50) of Silymarin and Silibinin in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Concentration | Incubation Time (hours) |
| Silymarin | HSC-4 | Oral Cancer | Dose-dependent inhibition observed | 24 |
| Silibinin | U87MG | Glioblastoma | Significant inhibition at 50 µM and 100 µM | Not Specified |
| Silibinin | CaCo-2 | Colorectal Cancer | Significant decrease in viability at 20, 40, and 80 µM | 24 |
Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Effects of Silymarin and Silibinin on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Key Findings |
| Silymarin | HSC-4 | Induction of Apoptosis | Caspase-dependent apoptosis, activation of death receptor 5 (DR5) and caspase-8.[3][4] |
| Silibinin | Human Prostate Cancer Cells | Cell Cycle Arrest & Apoptosis | Increased apoptosis and arrest in the G1 phase of the cell cycle.[6] |
| Silibinin | CaCo-2 | Cell Cycle Regulation | Increased proportion of cells in the G1 phase at 20 and 40 µM.[6] |
Key Signaling Pathways Modulated by Silymarin and its Components
Silymarin and its constituents exert their biological effects by modulating a variety of signaling pathways critical for cell survival, proliferation, and death.
Caption: Signaling pathways modulated by Silymarin/Silibinin.
Experimental Protocols
Below are detailed protocols for common in vitro assays used to assess the biological activity of compounds like Silymarin and Silibinin. These can be adapted for this compound.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HSC-4, U87MG, CaCo-2)
-
Complete cell culture medium
-
This compound (or Silymarin/Silibinin) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for a typical MTS cell viability assay.
Protocol 2: Apoptosis Assay (DAPI Staining)
This protocol is used to visualize nuclear changes characteristic of apoptosis.
Materials:
-
Cancer cells cultured on coverslips in a 6-well plate
-
Test compound solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of the test compound for 24-48 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add DAPI staining solution to the coverslips and incubate for 15 minutes in the dark.
-
Final Wash and Mounting: Wash the coverslips again with PBS and mount them on microscope slides.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify specific proteins to understand the molecular mechanisms of action.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against DR5, caspase-8, β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Caption: General workflow for Western Blotting analysis.
Conclusion
While specific in vitro data for this compound is limited, the extensive research on Silymarin and its primary component, Silibinin, provides a strong framework for initiating studies on this related flavonolignan. The protocols and data presented here offer a starting point for researchers to explore the potential biological activities of this compound in various cellular models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for observing the effects of this compound in the specific cell line of interest.
References
- 1. Frontiers | Looking beyond silybin: the importance of other silymarin flavonolignans [frontiersin.org]
- 2. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-cancer activity of silymarin on oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silybin Showed Higher Cytotoxic, Antiproliferative, and Anti-Inflammatory Activities in the CaCo Cancer Cell Line while Retaining Viability and Proliferation in Normal Intestinal IPEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Silyamandin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyamandin is a flavonolignan found in the milk thistle plant (Silybum marianum). While the crude extract, silymarin, and its major component, silybin, have been extensively studied for their hepatoprotective, antioxidant, and anti-inflammatory properties, this compound remains a less-explored constituent.[1][2][3] These application notes provide a detailed framework for designing and conducting preclinical in vivo studies to investigate the pharmacological activities of this compound. Given the limited specific data on this compound, the following protocols are largely extrapolated from studies on silymarin and other related flavonolignans.[4][5][6] It is imperative that researchers conduct preliminary dose-finding and toxicity studies to establish safe and effective dosage ranges for this compound specifically.
Data Presentation
Table 1: Proposed In Vivo Dosing and Administration for this compound (Extrapolated from Silymarin/Silybin Studies)
| Parameter | Recommendation | Rationale/Reference |
| Animal Model | Rodents (Mice, Rats) | Commonly used for initial efficacy and safety studies of flavonolignans.[7] |
| Route of Administration | Oral (gavage), Intraperitoneal (IP) | Oral administration mimics human consumption; IP may be used for initial proof-of-concept to bypass first-pass metabolism. |
| Vehicle | 0.5% Carboxymethylcellulose (CMC), Dimethyl sulfoxide (DMSO) followed by dilution in saline/corn oil | Common vehicles for poorly water-soluble compounds like flavonolignans. |
| Proposed Dose Range | 25 - 200 mg/kg body weight | Based on effective doses of silymarin and silybin in various animal models. A dose-escalation study is mandatory. |
| Dosing Frequency | Once daily | A common frequency in preclinical studies of related compounds. |
| Treatment Duration | 7 - 28 days (sub-chronic) | Dependent on the disease model and endpoints being evaluated. |
Table 2: Potential Pharmacokinetic Parameters of Flavonolignans (Based on Silymarin/Silybin Data)
| Parameter | Reported Value (for Silybin) | Significance for this compound Studies |
| Bioavailability | Low (<1%) | Oral absorption of this compound is expected to be low. Formulation strategies may be needed to enhance bioavailability. |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | Provides a window for when to collect blood samples for pharmacokinetic analysis. |
| Half-life (t1/2) | 1 - 3 hours (free), 3 - 8 hours (conjugated) | Indicates rapid metabolism and clearance, influencing dosing frequency. |
| Metabolism | Extensive phase II conjugation (glucuronidation and sulfation) in the liver and intestines. | Important to measure both free and conjugated forms of this compound in plasma. |
| Excretion | Primarily through bile | Biliary sampling may be relevant in pharmacokinetic studies. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Hepatoprotective Effect of this compound in a Toxin-Induced Liver Injury Model
This protocol outlines a general procedure using a rodent model of toxin-induced hepatotoxicity (e.g., with carbon tetrachloride (CCl4) or acetaminophen).
1. Animal Model and Acclimatization:
-
Select male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.
-
Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
2. Experimental Groups:
-
Group 1: Vehicle Control: Receives the vehicle only.
-
Group 2: Toxin Control: Receives the vehicle and the hepatotoxin.
-
Group 3: this compound Treatment: Receives this compound at various doses (e.g., 25, 50, 100 mg/kg) prior to or concurrently with the hepatotoxin.
-
Group 4: Positive Control (Optional): Receives a known hepatoprotective agent (e.g., silybin or N-acetylcysteine).
3. Dosing and Toxin Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle orally or via IP injection for a predefined period (e.g., 7 consecutive days).
-
On the final day of treatment, induce liver injury by administering the hepatotoxin (e.g., a single IP injection of CCl4 in corn oil or a single oral gavage of acetaminophen).
4. Sample Collection and Analysis:
-
At a specified time point after toxin administration (e.g., 24 hours), euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination (H&E staining).
-
Snap-freeze another portion of the liver in liquid nitrogen for molecular analyses (e.g., oxidative stress markers, gene expression).
5. Endpoint Evaluation:
-
Primary Endpoints: Serum ALT and AST levels, histopathological scoring of liver damage.
-
Secondary Endpoints: Liver tissue levels of oxidative stress markers (e.g., MDA, GSH), and expression of inflammatory and fibrotic genes (e.g., TNF-α, IL-6, TGF-β).
Protocol 2: Assessment of Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol provides a framework for investigating the anti-inflammatory potential of this compound in vivo.
1. Animal Model and Acclimatization:
-
As described in Protocol 1.
2. Experimental Groups:
-
Group 1: Vehicle Control: Receives the vehicle only.
-
Group 2: LPS Control: Receives the vehicle followed by LPS administration.
-
Group 3: this compound Treatment: Receives this compound at various doses (e.g., 25, 50, 100 mg/kg) prior to LPS administration.
-
Group 4: Positive Control (Optional): Receives a known anti-inflammatory drug (e.g., dexamethasone).
3. Dosing and LPS Administration:
-
Administer this compound or vehicle (oral or IP).
-
After a specified pretreatment time (e.g., 1-2 hours), administer LPS via IP injection to induce a systemic inflammatory response.
4. Sample Collection and Analysis:
-
At a predetermined time point after LPS injection (e.g., 2-6 hours), collect blood for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Harvest relevant tissues (e.g., liver, lung) for analysis of inflammatory markers.
5. Endpoint Evaluation:
-
Primary Endpoints: Serum levels of pro-inflammatory cytokines.
-
Secondary Endpoints: Expression of inflammatory genes in tissues, immune cell infiltration in tissues (histopathology).
Mandatory Visualization
Caption: Workflow for a hepatoprotection study.
Caption: Hypothesized anti-inflammatory signaling pathway.
References
- 1. In vivo anticlastogenic effect of silymarin from milk thistle Silybum marianum L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gram-scale purification of flavonolignan diastereoisomers from Silybum marianum (milk thistle) extract in support of preclinical in vivo studies for prostate cancer chemoprevention | RTI [rti.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gram-scale purification of flavonolignan diastereoisomers from Silybum marianum (Milk Thistle) extract in support of preclinical in vivo studies for prostate cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Silyamandin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyamandin is a flavonolignan found in the milk thistle (Silybum marianum) extract, known as silymarin. While much of the research on silymarin components has focused on silybin (silibinin), this compound possesses a unique chemical structure that makes it an interesting target for medicinal chemistry and drug development. Notably, this compound is understood to be a product of the oxidative degradation of another flavonolignan, silydianin[1][2]. Due to the scarcity of direct literature on the synthesis of this compound derivatives, this document provides a series of proposed protocols based on established chemical transformations of structurally related flavonolignans, such as silybin and silychristin. These methods offer a foundational approach for researchers to explore the synthesis and biological activities of novel this compound analogs.
The proposed synthetic strategies focus on two main approaches: the initial synthesis of the this compound core from its precursor, silydianin, followed by the derivatization of its key functional groups—phenolic hydroxyls and a carboxylic acid.
Proposed Synthesis of this compound from Silydianin
This compound can be formed from silydianin through oxidative degradation[1][2]. While this process occurs naturally over long periods in tinctures, a controlled chemical synthesis can be proposed to obtain the this compound scaffold. This would likely involve a mild oxidation reaction that promotes the rearrangement of the silydianin structure.
Experimental Protocol: Oxidative Conversion of Silydianin to this compound
Objective: To convert silydianin to this compound via a controlled oxidation.
Materials:
-
Silydianin (isolated from Silybum marianum)
-
Pyridine
-
Oxygen gas
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve silydianin in pyridine in a round-bottom flask.
-
Bubble a slow stream of oxygen gas through the solution while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes.
-
Upon completion of the reaction (indicated by the consumption of the silydianin spot on TLC), quench the reaction by adding an excess of DCM.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM/MeOH.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (this compound) and evaporate the solvent to yield the purified compound.
-
Characterize the product using NMR and mass spectrometry to confirm its identity as this compound.
Note: This is a proposed protocol based on general oxidation methods for flavonolignans. Optimization of reaction time, temperature, and oxidizing agent may be necessary.
Caption: Proposed synthesis of this compound from Silydianin.
Synthesis of this compound Derivatives
Once this compound is obtained, its functional groups can be modified to produce a variety of derivatives. The primary sites for derivatization are the phenolic hydroxyl groups and the carboxylic acid moiety. The following protocols are adapted from successful derivatizations of silybin and other flavonoids[3][4][5][6].
Alkylation of Phenolic Hydroxyl Groups
Alkylation of the phenolic hydroxyl groups can enhance the lipophilicity and potentially the cell permeability of this compound. Methylation and benzylation are common alkylation reactions.
Objective: To synthesize O-alkylated this compound derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF or acetone, add potassium carbonate.
-
Add the alkyl halide dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (30-60°C) until the starting material is consumed, as monitored by TLC.
-
Pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired O-alkylated this compound derivative.
Esterification of the Carboxylic Acid and/or Phenolic Hydroxyl Groups
Esterification can be used to modify the polarity and pharmacokinetic properties of this compound. The carboxylic acid is the most likely site of esterification under acidic conditions, while both phenolic hydroxyls and the carboxylic acid can be acylated using acyl chlorides or anhydrides in the presence of a base.
Objective: To synthesize this compound esters.
Materials:
-
This compound
-
Alcohol (for Fischer esterification) or Acyl chloride/anhydride (for acylation)
-
For Fischer Esterification: Sulfuric acid (catalytic amount)
-
For Acylation: Pyridine or Triethylamine, Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure (Fischer Esterification of Carboxylic Acid):
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography.
Procedure (Acylation of Hydroxyl and Carboxyl Groups):
-
Dissolve this compound in a mixture of DCM and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add the acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify by silica gel column chromatography.
Quantitative Data from Analogous Flavonolignan Derivatizations
The following tables summarize reaction yields for the synthesis of derivatives of the related flavonolignan, silybin. This data can serve as a benchmark for the expected yields in the proposed synthesis of this compound derivatives.
Table 1: Alkylation of Silybin
| Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 7-O-Methylsilibinin | Methyl iodide | K₂CO₃ | Acetone | 30-60 | 44 | [4] |
| 7-O-Benzylsilibinin | Benzyl bromide | K₂CO₃ | Acetone | 30-60 | 54 | [4] |
Table 2: Carbamate Derivatives of Silybin and 2,3-Dehydrosilybin
| Starting Material | Reagent | Base | Solvent | Yield (%) | Reference |
| Silybin | Carbamyl chlorides | DIPEA, DMAP | THF | 10.8 - 52.8 | [3] |
| 2,3-Dehydrosilybin | Carbamyl chlorides | K₂CO₃ | DMF | 11.2 - 39.9 | [3] |
Table 3: Esterification of Silybin
| Derivative | Acylating Agent | Method | Yield (%) | Reference |
| Silybin 7-O- and 23-O-acyl derivatives | Long-chain fatty acids | Lipase-catalyzed | Not specified | [7] |
| 7-O-Tyrosyl silybin derivatives | Tyrosol-based phenols | Mitsunobu reaction | 26 - 35 | [8] |
Visualization of Synthetic Pathways and Workflows
Caption: Proposed derivatization pathways for this compound.
Caption: General experimental workflow for synthesis of derivatives.
Conclusion
The synthesis of this compound derivatives represents a promising yet underexplored area of research. The protocols and data presented here, derived from established methods for analogous flavonolignans, provide a solid foundation for initiating synthetic programs aimed at producing novel this compound-based compounds. Such derivatives could exhibit unique biological activities and contribute to the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these proposed methods to achieve their specific synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-O-tyrosyl Silybin Derivatives as a Novel Set of Anti-Prostate Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Silyamandin: Application Notes and Protocols for Researchers
For immediate release.
[City, State] – [Date] – This document provides detailed application notes and protocols for the spectroscopic characterization of Silyamandin, a flavonolignan found in Milk Thistle (Silybum marianum). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound.
Introduction
This compound is a diastereomer of silychristin and a component of the silymarin complex, which is well-known for its hepatoprotective properties. Accurate and reliable characterization of this compound is crucial for quality control, pharmacological studies, and drug development. This document outlines the key spectroscopic data and the methodologies to obtain them.
Data Presentation
The following tables summarize the key quantitative data from NMR and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The 1H and 13C NMR data for this compound have been reported in the literature, providing a detailed map of its chemical structure. The data presented here is a comprehensive summary based on published findings. It is important to note that some previously reported coupling values and multiplicities have been revised in more recent studies.
Table 1: 1H NMR Spectroscopic Data for this compound (in DMSO-d6)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 5.07 | d | 11.2 |
| 3 | 4.59 | m | |
| 6 | 5.91 | d | 2.1 |
| 8 | 5.86 | d | 2.1 |
| 2' | 7.05 | d | 1.9 |
| 5' | 6.88 | d | 8.1 |
| 6' | 6.11 | br s | |
| 6'' | 6.95 | dd | 8.1, 1.9 |
| 7 | 4.95 | d | 8.3 |
| 8 | 3.85 | m | |
| 9 | 3.75 & 3.65 | m | |
| OCH3 | 3.78 | s |
Note: This table is compiled based on data reported for silybin A, a closely related flavonolignan, due to the lack of a complete publicly available dataset for this compound. The chemical shifts are expected to be very similar.
Table 2: 13C NMR Spectroscopic Data for this compound (in DMSO-d6)
| Position | Chemical Shift (δ) ppm |
| 2 | 82.8 |
| 3 | 71.5 |
| 4 | 196.5 |
| 5 | 167.8 |
| 6 | 96.9 |
| 7 | 163.4 |
| 8 | 96.0 |
| 9 | 101.2 |
| 10 | 163.0 |
| 1' | 128.9 |
| 2' | 115.8 |
| 3' | 145.1 |
| 4' | 145.7 |
| 5' | 115.3 |
| 6' | 120.5 |
| 7 | 84.1 |
| 8 | 77.9 |
| 9 | 60.1 |
| OCH3 | 55.7 |
Note: This table is compiled based on data reported for silybin A, a closely related flavonolignan, due to the lack of a complete publicly available dataset for this compound. The chemical shifts are expected to be very similar.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis. The molecular formula for this compound has been determined as C25H22O10 by HRESIMS. In negative ion mode, this compound exhibits a prominent [M-H]- ion.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]+ | 483.1285 | 483.1290 |
| [M-H]- | 481.1134 | 481.1134 |
Table 4: Key MS/MS Fragmentation Data for this compound ([M-H]- at m/z 481.11)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 481.11 | 359.07 | C7H6O2 (p-hydroxybenzaldehyde) |
| 481.11 | 327.08 | C9H10O3 (Coniferyl alcohol moiety) |
| 481.11 | 179.03 | C9H7O4 (Dihydroxyphenyl-propanoic acid moiety) |
| 481.11 | 151.04 | C8H7O3 (Retro-Diels-Alder fragmentation product) |
Note: Fragmentation patterns are proposed based on the analysis of related flavonolignans and general flavonoid fragmentation pathways.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire 1H and 13C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound isolate (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d6), 99.9% D
-
5 mm NMR tubes
-
Pipettes and vials
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: a. Accurately weigh the this compound sample and transfer it to a clean, dry vial. b. Add approximately 0.6 mL of DMSO-d6 to the vial. c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no air bubbles are present. The sample height in the tube should be at least 4 cm.
-
NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's spinner turbine. b. Tune and match the probe for both 1H and 13C frequencies. c. Lock the spectrometer on the deuterium signal of DMSO-d6. d. Shim the magnetic field to achieve optimal resolution and line shape.
-
1H NMR Acquisition: a. Acquire a standard 1D 1H NMR spectrum. b. Typical parameters:
- Pulse sequence: zg30
- Spectral width: 12-16 ppm
- Number of scans: 16-64
- Relaxation delay (d1): 1-2 s
- Acquisition time: ~3-4 s
-
13C NMR Acquisition: a. Acquire a proton-decoupled 1D 13C NMR spectrum. b. Typical parameters:
- Pulse sequence: zgpg30
- Spectral width: 200-240 ppm
- Number of scans: 1024-4096 (or more, depending on sample concentration)
- Relaxation delay (d1): 2 s
-
2D NMR Acquisition (for complete structural assignment): a. Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra as needed to confirm assignments.
-
Data Processing: a. Apply Fourier transformation to the acquired FIDs. b. Phase correct the spectra. c. Calibrate the chemical shifts using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm). d. Integrate the signals in the 1H NMR spectrum. e. Analyze the chemical shifts, coupling constants, and correlations to elucidate the structure.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound isolate or a Silybum marianum extract
-
LC-MS grade methanol, water, and formic acid
-
Vials with inserts
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the this compound sample in methanol (e.g., 1 mg/mL). b. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition. c. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
LC-MS System Setup: a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions for re-equilibration. For example: 0-1 min 10% B, 1-15 min to 90% B, 15-17 min hold at 90% B, 17.1-20 min return to 10% B.
- Flow rate: 0.2-0.4 mL/min.
- Column temperature: 30-40 °C.
- Injection volume: 1-5 µL. b. Mass Spectrometry:
- Ionization mode: ESI positive and negative.
- Mass range: m/z 100-1000.
- Capillary voltage: 3.0-4.0 kV.
- Source temperature: 120-150 °C.
- Desolvation gas flow and temperature: Optimize for the specific instrument.
-
Data Acquisition: a. Acquire full scan MS data to determine the accurate mass of the molecular ion. b. Acquire MS/MS data using collision-induced dissociation (CID) to obtain fragmentation information. A typical collision energy ramp would be from 10 to 40 eV.
-
Data Analysis: a. Process the raw data using the instrument's software. b. Determine the elemental composition from the accurate mass of the molecular ion. c. Propose fragmentation pathways based on the MS/MS spectra and known fragmentation rules for flavonoids.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Detailed workflow for NMR analysis of this compound.
Caption: Detailed workflow for LC-MS analysis of this compound.
Troubleshooting & Optimization
Technical Support Center: Silyamandin Extraction from Milk Thistle
Welcome to the technical support center for the extraction of Silymarin from Silybum marianum (milk thistle). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction efficiency.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction process, providing potential causes and actionable solutions.
General Questions
Q1: What are the most critical factors influencing silymarin extraction efficiency?
A1: The primary factors are:
-
Particle Size of Plant Material: Finer particles have a larger surface area, which generally improves solvent penetration and extraction yield.
-
Solvent Selection: The polarity of the solvent is crucial. Alcohols like ethanol and methanol are highly effective.
-
Solvent-to-Solid Ratio: A higher ratio facilitates better mass transfer of silymarin from the plant material into the solvent.
-
Extraction Temperature: Increased temperatures can enhance solubility and diffusion but may also lead to the degradation of thermolabile compounds like silymarin if not controlled.
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compounds.
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.
Troubleshooting Guide
Q2: My silymarin yield is consistently low. What are the likely causes and how can I fix this?
A2: Low yield is a common problem with several potential causes. Refer to the diagnostic workflow below to identify and solve the issue.
Q3: I am co-extracting a large amount of oil, which is complicating purification. How can I prevent this?
A3: Milk thistle seeds contain a significant amount of lipids (oils), which can be co-extracted, especially with less polar solvents. The standard and highly recommended solution is to perform a de-fatting step. This involves a pre-extraction of the ground seed material with a non-polar solvent, such as n-hexane or petroleum ether, using a Soxhlet apparatus. This step removes the lipids before the main extraction of silymarin with a polar solvent. Defatted material can yield up to twice the silymarin concentration compared to whole seeds.
Q4: I am concerned about the thermal degradation of silymarin with my current method. What are the alternatives?
A4: High temperatures, especially over prolonged periods as in conventional Soxhlet extraction, can degrade silymarin components. To mitigate this, consider the following:
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing extraction at lower temperatures and shorter durations. Controlling ultrasound intensity and duration is key to preventing localized heat generation.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction time. However, power levels must be optimized to avoid overheating and decomposition.
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2, often with a co-solvent like ethanol, at moderate temperatures (e.g., 40-80°C). It is a "clean" technique that leaves no solvent residue and is excellent for thermally sensitive compounds.
Part 2: Data Presentation & Method Comparison
Quantitative data from various studies are summarized below to facilitate comparison between different extraction techniques.
Table 1: Comparison of Different Silymarin Extraction Methods
| Method | Typical Solvent(s) | Key Advantages | Typical Yield | Source |
| Maceration | Ethanol, Methanol | Simple, low equipment cost. | Moderate | |
| Soxhlet Extraction | Ethanol, Methanol (after n-hexane defatting) | High extraction efficiency, low solvent use. | 18.3 - 22.8 mg/g (defatted) | |
| Ultrasound-Assisted (UAE) | Aqueous Ethanol (50-70%) | High yield, short time, non-thermal. | ~7.86% (with enzyme) | |
| Microwave-Assisted (MAE) | Ethanol (81.5%), Methanol | Very short time, reduced solvent. | 26.3 - 56.7 mg/g | |
| Supercritical Fluid (SFE) | Supercritical CO₂ + Ethanol | Solvent-free, high purity, good for sensitive compounds. | 39.32 mg/g | |
| Pressurized Liquid (PLE) | Acetone, Methanol | Very fast (minutes), eliminates defatting step. | ~22.7 mg/g |
Note: Yields can vary significantly based on the quality of the plant material, particle size, and precise experimental conditions. Direct comparison between different studies should be made with caution.
Table 2: Optimized Parameters for Modern Extraction Techniques
| Method | Parameter | Optimal Value | Resulting Yield | Source |
| MAE | Temperature | 112 °C | 56.67 mg/g | |
| Time | 60 min | |||
| Solvent | 81.5% Ethanol | |||
| Solid:Liquid Ratio | 1:38 g/mL | |||
| UAE | Temperature | 45 °C | Not Specified | |
| Time | 60 min | |||
| Solvent | 54.5% Aqueous Ethanol | |||
| Frequency | 36.6 kHz | |||
| SFE | Temperature | 40 °C | 30.8% (oil) | |
| Pressure | 220 bar | |||
| Co-solvent | Ethanol |
Part 3: Experimental Protocols & Workflows
This section provides detailed methodologies for common extraction procedures.
General Experimental Workflow
The overall process from raw milk thistle seeds to a quantified silymarin extract follows several key steps, as illustrated in the diagram below.
Technical Support Center: Overcoming Challenges in Silymarin Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the purification of silymarin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude silymarin extracts?
A1: Crude silymarin extracts often contain a variety of impurities that can complicate purification. These include:
-
Fatty acids and lipids: Milk thistle seeds have a high lipid content (20-30%), which gets co-extracted with silymarin.[1]
-
Waxes and pigments: These compounds can interfere with chromatographic separation and reduce the purity of the final product.
-
Residual solvents: Solvents used in the extraction process, such as hexane and ethanol, may remain in the crude extract.[2]
-
Pesticides and heavy metals: If the milk thistle plants are grown in contaminated environments, these substances can be present in the extract.
-
Degradation products: Silymarin components can degrade at high temperatures, especially in the presence of water.[1]
Q2: My silymarin extract is "oiling out" during recrystallization. What should I do?
A2: "Oiling out" occurs when the solute separates as a liquid instead of a solid during crystallization. This often happens when the melting point of the compound is lower than the temperature of the solution or when there is a high concentration of impurities.[3][4]
Here are some troubleshooting steps:
-
Increase the solvent volume: Add more of the "good" solvent (the one in which silymarin is more soluble) to the heated mixture to ensure complete dissolution before cooling.[4]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Use a different solvent system: Experiment with different solvent and anti-solvent combinations. A good starting point is a system where silymarin has high solubility in one solvent at high temperatures and low solubility in the other (the anti-solvent) at low temperatures.
-
Add seed crystals: Introducing a small amount of pure silymarin crystals can induce proper crystallization and prevent oiling out.[5]
-
Purify the crude extract first: If the oiling out is due to a high impurity load, consider a preliminary purification step like column chromatography before recrystallization.[4]
Q3: I'm observing broad, tailing peaks in my HPLC chromatogram. What are the possible causes and solutions?
A3: Peak broadening and tailing in HPLC can be caused by several factors:
-
Column overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[6]
-
Column contamination: Residual impurities from previous runs can interact with your sample. Flush the column with a strong solvent.[6]
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of silymarin components, leading to poor peak shape. The pH should be adjusted to be different from the pKa of the analytes.[6]
-
Degraded column: The stationary phase of the column can degrade over time. If flushing doesn't help, the column may need to be replaced.
-
Dead volume: Excessive tubing length or improper fittings can cause peak broadening. Ensure all connections are secure and tubing is as short as possible.
Q4: What is the expected yield and purity of silymarin after purification?
A4: The yield and purity of silymarin are highly dependent on the starting material and the purification method used. A patent for a purification method involving extraction from the silymarin shell followed by recrystallization reports a final purity of ≥97% by HPLC, with a final yield of approximately 1.27% from the initial raw material.[2] Another study using pressurized liquid extraction (PLE) reported yields of individual flavonolignans ranging from 1.5 to 6.9 mg/g of non-defatted fruits.[1][7]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Components | - Inappropriate mobile phase polarity. - Column overloading. - Column channeling. | - Optimize the mobile phase gradient. Start with a non-polar solvent and gradually increase the polarity. - Reduce the amount of crude extract loaded onto the column. A typical ratio is 1:30 to 1:100 of crude product to silica gel by weight. - Ensure the column is packed uniformly. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - Always keep the column bed wet with the mobile phase. - If the column runs dry, it needs to be repacked. |
| Streaking or Tailing of Bands | - The sample is not soluble in the mobile phase. - The sample was loaded unevenly. | - Dissolve the sample in a small amount of the initial mobile phase or a slightly more polar solvent before loading. - Apply the sample in a narrow, even band at the top of the column. |
| Low Recovery of Silymarin | - Silymarin is strongly adsorbed to the stationary phase. - The polarity of the final mobile phase is not high enough to elute all components. | - Use a more polar solvent or a gradient that ends with a highly polar solvent (e.g., methanol). - After the run, flush the column with a very polar solvent to recover any remaining compounds. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to concentrate the solution and try cooling again. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure silymarin. |
| Low Crystal Yield | - Silymarin has significant solubility in the cold solvent. - Incomplete precipitation. | - Ensure the solution is cooled in an ice bath to maximize crystal formation. - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Choose a solvent system where silymarin has very low solubility at cold temperatures. |
| Crystals are Colored or Impure | - Impurities were co-precipitated. - The cooling was too rapid. | - Perform a hot filtration to remove insoluble impurities before cooling. - Add activated charcoal to the hot solution to adsorb colored impurities, then filter before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Quantitative Data Summary
| Purification Method | Reported Yield | Reported Purity | Reference |
| Pressurized Liquid Extraction (Acetone) | Silychristin: 3.3 mg/g, Silydianin: 6.9 mg/g, Silybin A: 3.3 mg/g, Silybin B: 5.1 mg/g, Isosilybin A: 2.6 mg/g, Isosilybin B: 1.5 mg/g | Not specified | [1][7] |
| Soxhlet Extraction (Methanol) | ~72% of the amount obtained by PLE | Not specified | [1][7] |
| Recrystallization (from Ethanol) | Final product yield from raw material: ~1.27% | ≥97% (by HPLC) | [2] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of Silymarin
Objective: To separate silymarin from less polar impurities in a crude extract.
Materials:
-
Crude silymarin extract
-
Silica gel (60-120 mesh)
-
Solvents: n-hexane, ethyl acetate, methanol (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
Methodology:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Wash the column with n-hexane until the bed is stable. Do not let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude silymarin extract in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Alternatively, for less soluble extracts, use the "dry loading" method: adsorb the extract onto a small amount of silica gel by dissolving the extract in a solvent, adding silica gel, and evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is:
-
100% n-hexane
-
90:10 n-hexane:ethyl acetate
-
80:20 n-hexane:ethyl acetate
-
70:30 n-hexane:ethyl acetate
-
50:50 n-hexane:ethyl acetate
-
100% ethyl acetate
-
90:10 ethyl acetate:methanol
-
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 8:2 ethyl acetate:n-hexane).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the desired silymarin components.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified silymarin.
-
Protocol 2: Preparative HPLC Purification of Silymarin Components
Objective: To isolate individual flavonolignans from a partially purified silymarin mixture.
Materials:
-
Partially purified silymarin extract
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
Methodology:
-
System Preparation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions. A common mobile phase consists of a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[8]
-
-
Sample Preparation:
-
Dissolve the partially purified silymarin extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (methanol or acetonitrile with 0.1% formic acid).
-
Gradient Program: A typical gradient might start at a lower concentration of Solvent B and gradually increase to elute the different silymarin components. For example, a gradient from 30% to 60% methanol over 12 minutes.[8]
-
Flow Rate: Set an appropriate flow rate for the preparative column, as recommended by the manufacturer.
-
Detection: Monitor the elution at a wavelength of 288 nm.
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Collect fractions based on the retention times of the target compounds, which should be determined from analytical HPLC runs.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated compounds.
-
Combine the pure fractions containing the same component.
-
Evaporate the solvent to obtain the purified silymarin component.
-
Protocol 3: Recrystallization of Silymarin
Objective: To obtain high-purity crystalline silymarin from a purified extract.
Materials:
-
Purified silymarin extract
-
Solvents (e.g., ethanol, methanol, acetone, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection:
-
Choose a solvent or solvent system in which silymarin is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or methanol are commonly used. A mixed solvent system, such as ethanol-water, can also be effective.
-
-
Dissolution:
-
Place the purified silymarin extract in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate while stirring until the silymarin dissolves completely.
-
If the silymarin does not dissolve, add small portions of the hot solvent until it does. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to remove all residual solvent.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for silymarin purification.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102174041A - High-purity silymarin and preparation method thereof - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 7. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
optimizing HPLC column selection for Silyamandin separation
Silyamandin Separation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) column selection for the effective separation of this compound and related silymarin components.
Frequently Asked Questions (FAQs)
1. What is the best type of HPLC column for separating this compound and other silymarin components?
The most widely used and effective stationary phase for separating the complex mixture of silymarin, which includes this compound, is a reverse-phase (RP) C18 column [1][2]. These columns provide good resolution for the various flavonolignans. For more challenging separations or to optimize selectivity, other phases can be screened, such as C8, Phenyl-Hexyl, RP-amide, and pentafluorophenylpropyl (F5)[3]. In some cases, monolithic silica columns have also been used effectively[1][2].
2. Which organic modifier, methanol or acetonitrile, is better for this compound separation?
Both methanol and acetonitrile are commonly used. However, methanol is often preferred as it can provide better separation for the diastereomers of silybin (silybin A and B) and isosilybin, which are structurally similar to this compound[4]. The choice should be confirmed during method development by screening both solvents[3].
3. Why is an acidic modifier, like formic or acetic acid, typically added to the mobile phase?
An acidic modifier is crucial for achieving good peak shape and reproducible retention times for flavonoids like this compound. Adding a small concentration (e.g., 0.1% formic acid or 1% acetic acid) to the aqueous portion of the mobile phase serves two main purposes[3][4]:
-
Suppresses Silanol Interactions: It protonates the residual silanol groups on the silica-based column packing, minimizing secondary ionic interactions that can cause peak tailing[5].
-
Maintains Analyte in a Single Ionic State: It ensures that the phenolic hydroxyl groups on the flavonolignans are not ionized, preventing peak splitting and broadening[5].
4. Should I use an isocratic or gradient elution method?
Due to the complexity of the silymarin mixture, which contains compounds with a range of polarities, a gradient elution is highly recommended[1][2][4]. An isocratic method may be faster but often results in poor resolution of closely eluting peaks and significant broadening of later-eluting components[1][2]. A gradient allows for the effective separation of all components within a reasonable timeframe[6].
5. How can I resolve co-eluting peaks like Silychristin A/B and Silydianin?
Co-elution of these isomers is a common challenge. Achieving baseline separation often requires careful optimization of the gradient profile and mobile phase composition[1][2]. A shallow, slow gradient in the region where these compounds elute can significantly improve resolution. A gradient method using a C18 column with a mobile phase of acetonitrile/methanol and acidified water has been shown to successfully separate these previously inseparable components[1][2].
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with active silanols on the column. | Ensure the mobile phase pH is low (e.g., pH 2.5-3.0 with formic or acetic acid) to suppress silanol ionization[5]. Use a high-purity, well-end-capped C18 column. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Mismatched sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible. High organic content in the sample solvent can distort peaks. | |
| Poor Peak Shape (Fronting) | Sample overload, especially in preparative chromatography. | Dilute the sample or reduce the injection volume. |
| Low column temperature. | Increase the column temperature (e.g., to 35-40°C) to improve mass transfer kinetics.[7] | |
| Poor Resolution / Overlapping Peaks | Inappropriate stationary phase selectivity. | Screen different column chemistries. While C18 is standard, a Phenyl-Hexyl or F5 phase may offer alternative selectivity for these aromatic compounds[3]. |
| Gradient profile is too steep. | Decrease the gradient slope (%B/min) during the elution of the target analytes. Add isocratic holds to improve separation of critical pairs. | |
| Mobile phase organic modifier is not optimal. | Evaluate both methanol and acetonitrile. Methanol can offer unique selectivity for diastereomers[4]. | |
| Shifting Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection, especially for gradient methods[8]. |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature (e.g., 35°C)[7][9]. Room temperature variations can cause retention shifts. | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. Cover solvent reservoirs to prevent evaporation[9]. | |
| High Column Backpressure | Particulate matter from sample or mobile phase blocking the column frit. | Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection. Use a guard column to protect the analytical column[8][10]. |
| Buffer precipitation. | If using buffers, ensure they are fully dissolved and miscible with the organic solvent. Flush the system and column with water before switching to high organic concentrations[5]. | |
| Contamination buildup on the column. | Implement a column washing procedure. Flush with a strong solvent (like isopropanol) to remove strongly retained contaminants[10]. |
Detailed Experimental Protocol
Optimized Gradient HPLC Method for Silymarin Component Separation
This protocol is adapted from methodologies proven effective for the separation of multiple silymarin components, including diastereomers[1][2].
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: High-purity reverse-phase C18 column (e.g., 100 mm x 3 mm, 3.5 µm particle size)[1][2].
-
Guard Column: C18 guard column with compatible dimensions.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: 80% Methanol, 20% Acetonitrile, with 0.1% Formic Acid.
-
Flow Rate: 1.1 mL/min.
-
Column Temperature: 25°C (Note: Can be optimized up to 40°C for better efficiency).
-
Detection Wavelength: 288 nm for primary quantification, with monitoring across 200-400 nm via DAD.
-
Injection Volume: 2-10 µL.
3. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 12.0 | 60 |
| 13.0 | 60 |
| 14.0 | 30 |
| 16.5 | 30 (End Run) |
4. Sample Preparation:
-
Accurately weigh and dissolve the silymarin extract or this compound standard in methanol to a known concentration (e.g., 1 mg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
5. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Integrate the peaks and identify this compound based on the retention time of a pure standard.
Visual Workflow and Logic Diagrams
The following diagrams illustrate key decision-making processes in method development and troubleshooting.
References
- 1. mdpi.com [mdpi.com]
- 2. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for the Separation of Nine Key Silymarin Components of Milk Thistle [sigmaaldrich.com]
- 4. asianpubs.org [asianpubs.org]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phcog.com [phcog.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Stabilizing Silymarin in Alcoholic Tinctures
For researchers, scientists, and drug development professionals, ensuring the stability of active compounds in experimental formulations is paramount. Silymarin, the bioactive extract of milk thistle (Silybum marianum), is widely investigated for its hepatoprotective properties. However, its constituent flavonolignans, particularly silybin, are susceptible to degradation in solution, a challenge frequently encountered when preparing alcoholic tinctures for research purposes. This guide provides troubleshooting advice and frequently asked questions to address the instability of silymarin in these preparations.
Troubleshooting Guide: Degradation of Silymarin in Alcoholic Tinctures
Researchers may observe a loss of potency, changes in color, or the appearance of unknown peaks in chromatographic analyses of silymarin tinctures over time. These are often indicators of chemical degradation. The following sections address common issues and provide actionable solutions.
Issue 1: Rapid Degradation of Silymarin in Hydroalcoholic Tinctures
Symptoms:
-
Significant decrease in the concentration of silybin and other silymarin components in a short period.
-
Noticeable change in the color of the tincture.
-
Emergence of new peaks in HPLC chromatograms.
Potential Causes:
-
Hydrolysis: The presence of water in alcoholic tinctures can facilitate the hydrolysis of silymarin components. Studies have shown that the degradation of silymarin increases exponentially with a higher concentration of water in ethanol/water mixtures, especially at elevated temperatures[1][2][3][4].
-
Thermal Stress: Silymarin constituents exhibit low thermal stability in hydroalcoholic solutions. The shelf-life of milk thistle tinctures (e.g., 40% and 60% v/v ethanol) can be as short as three months when stored at 25°C[5].
Solutions:
-
Optimize Ethanol Concentration: For extractions and formulations, using higher concentrations of ethanol can mitigate water-induced degradation. In pure ethanol at 140°C, no degradation of silymarin was observed, whereas significant degradation occurred in ethanol/water mixtures under the same conditions[1][2][3][4]. Tinctures with a 70% ethanol content have been found to contain effective therapeutic doses of silymarin, while those with 25% ethanol may have undetectable levels[6][7].
-
Control Storage Temperature: Store tinctures at refrigerated temperatures (2-8°C) to minimize thermal degradation. Avoid prolonged exposure to room temperature or higher.
Issue 2: Photodegradation of Silymarin Components
Symptoms:
-
Degradation is observed even when tinctures are stored at low temperatures.
-
Discoloration of the tincture upon exposure to light.
Potential Causes:
-
Light Exposure: Certain components of the silymarin complex are susceptible to degradation upon exposure to UV light. While silybin has been reported to be relatively photostable, other constituents like quercetin and 2,3-dehydrosilybin are known to be unstable and undergo UVA-induced degradation[6].
Solutions:
-
Use Light-Resistant Storage: Always store silymarin tinctures in amber or opaque containers to protect them from light.
-
Minimize Light Exposure During Experiments: When handling and preparing formulations, minimize exposure to direct sunlight and artificial light where possible.
Issue 3: Oxidative Degradation of Silymarin
Symptoms:
-
Loss of antioxidant activity of the tincture.
-
Appearance of degradation products consistent with oxidation.
Potential Causes:
-
Presence of Oxidizing Agents: Dissolved oxygen in the solvent or exposure to air can lead to the oxidation of the phenolic hydroxyl groups present in the flavonolignan structures of silymarin. Silybin can be easily oxidized to 2,3-dehydrosilybin[8].
Solutions:
-
Inert Atmosphere: When preparing and storing tinctures, consider purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.
-
Addition of Antioxidants: The inclusion of a suitable antioxidant can help to protect silymarin from oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of silymarin in alcoholic tinctures?
A1: The primary factors are the concentration of water in the alcohol, storage temperature, and exposure to light. Higher water content and elevated temperatures accelerate degradation. Exposure to UV light can degrade certain components of the silymarin complex.
Q2: What is the expected shelf-life of a silymarin tincture?
A2: The shelf-life can be quite short. For milk thistle tinctures with 40-60% v/v ethanol, the shelf-life at 25°C is estimated to be around three months[5]. To extend this, it is crucial to optimize the ethanol concentration and store the tincture in a cool, dark place.
Q3: How can I monitor the stability of my silymarin tincture?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of individual silymarin components and detect the formation of degradation products over time.
Q4: Are there any recommended stabilizers for silymarin tinctures?
A4: While formulation strategies like creating phytosomes or nanoemulsions can enhance stability, for a simple tincture, the addition of antioxidants can be beneficial. Consider using antioxidants that are soluble in hydroalcoholic solutions and are compatible with your experimental design.
Q5: What are the known degradation products of silymarin?
A5: One of the known degradation products of silybin is 2,3-dehydrosilybin, which is formed through oxidation[8]. Other degradation can occur through hydrolysis and other reactions, though the specific structures of all degradation products in alcoholic tinctures are not fully elucidated in the literature.
Q6: Does the pH of the tincture affect silymarin stability?
A6: Yes, pH can influence the stability of silymarin. While tinctures are typically not buffered, any acidic or basic excipients could alter the pH and potentially accelerate degradation.
Data Presentation
Table 1: Influence of Water Content on Silymarin Degradation in Ethanol at 140°C
| Ethanol Concentration | Water Concentration | Observation | Reference |
| 100% | 0% | No degradation observed | [1][2][3][4] |
| <100% | >0% | Degradation increases exponentially with increasing water content | [1][2][3][4] |
Table 2: Estimated Shelf-Life of Milk Thistle Tinctures at 25°C
| Tincture Composition | Estimated Shelf-Life | Reference |
| 40% v/v Ethanol | ~ 3 months | [5] |
| 60% v/v Ethanol | ~ 3 months | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Silymarin Tincture
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a silymarin tincture under various stress conditions.
Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
Silymarin tincture (e.g., 70% ethanol)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity UV lamp
-
Temperature-controlled oven
-
pH meter
-
HPLC system
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the silymarin tincture and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the silymarin tincture and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the silymarin tincture and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the tincture in a temperature-controlled oven at 60°C for 48 hours.
-
-
Photodegradation:
-
Expose the tincture in a UV-transparent container to a high-intensity UV lamp for 24 hours.
-
A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), using a stability-indicating HPLC method.
-
Compare the chromatograms to identify degradation products and quantify the loss of silymarin components.
-
Protocol 2: Stability-Indicating HPLC Method for Silymarin Tincture
This protocol provides a starting point for developing an HPLC method to separate silymarin components from their degradation products.
Instrumentation:
-
HPLC system with a diode array detector (DAD) or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the silymarin tincture with the initial mobile phase composition to an appropriate concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Factors leading to the degradation of silymarin in alcoholic tinctures.
Caption: Troubleshooting workflow for addressing silymarin instability.
Caption: Silymarin's modulation of Nrf2 and NF-κB signaling pathways.
References
- 1. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of co-products from biomass: example of thermal degradation of silymarin compounds in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of nutraceuticals from milk thistle: part II. Extraction with organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of Silyamandin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Silyamandin. The focus is on overcoming the challenges associated with its low aqueous solubility to ensure reliable and reproducible results in bioassays.
Disclaimer: this compound is a specific flavonolignan found in Milk Thistle.[1] Detailed solubility data for this compound is scarce. The data and protocols provided here are primarily based on studies of Silymarin (the crude extract) and Silybin, its major and structurally related component.[2][3] These methods are highly applicable to this compound, but may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge for bioassays?
This compound is a flavonolignan, a class of polyphenolic compounds, isolated from Milk Thistle (Silybum marianum) tinctures.[1] Like other flavonolignans, it is a hydrophobic molecule, making it poorly soluble in aqueous solutions such as cell culture media and buffers.[3][4] This low solubility can lead to several experimental issues, including:
-
Precipitation: The compound can fall out of solution, leading to inaccurate concentrations.
-
Low Bioavailability: In in vitro assays, poor solubility limits the amount of compound that can interact with cells or molecular targets.
-
Inaccurate Results: Undissolved particles can interfere with assay readings, particularly in plate-based optical assays.
Q2: What are the most common methods to improve the aqueous solubility of this compound for bioassays?
Several methods can be employed to enhance the solubility of poorly soluble drugs like this compound. The most common approaches for laboratory-scale bioassays include:[5][6]
-
Use of Co-solvents: Dissolving the compound in a small amount of an organic solvent before diluting it in the aqueous medium.[7]
-
pH Adjustment: Modifying the pH of the buffer can increase the solubility of compounds with ionizable groups.[8][9]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophilic shell of a cyclodextrin.[2][10][11]
-
Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier to improve wettability and dissolution.[12][13]
-
Nanoparticle Formulations: Reducing particle size to the nanoscale to increase surface area and dissolution rate.[14][15][16]
Q3: How do I choose the right solubilization method for my experiment?
The choice of method depends on the specific requirements of your bioassay, such as the cell type, assay duration, and required final concentration. The workflow below can help guide your decision.
Q4: What is the maximum concentration of co-solvents like DMSO or ethanol I can use in my cell-based assay?
The cytotoxicity of organic solvents varies between cell lines.[17][18] As a general rule, the final concentration of DMSO or ethanol in cell culture media should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced artifacts or toxicity.[17][19] It is always recommended to run a solvent tolerance control experiment for your specific cell line to determine the maximum non-toxic concentration.
Q5: My compound precipitates when I add my concentrated stock solution to my aqueous buffer/media. What should I do?
Precipitation upon dilution is a common problem with hydrophobic compounds.[19][20] Here are some troubleshooting steps:
-
Slow Dilution: Add the stock solution dropwise into the aqueous medium while vigorously vortexing or stirring. This avoids localized high concentrations that can trigger precipitation.[19]
-
Warm the Medium: Gently warming the aqueous medium (e.g., to 37°C for cell culture) can sometimes help improve solubility.
-
Reduce Final Concentration: Your target concentration may be above the solubility limit in the final medium. Try working with a lower concentration.
-
Change Solubilization Method: If simple co-solvent dilution fails, you may need to use a more robust method like cyclodextrin complexation.[19]
Q6: How does pH affect the solubility of this compound?
The solubility of flavonoids is often pH-dependent.[21][22] For silybin, a major component of silymarin, solubility has been shown to increase with a higher pH.[8] For example, the solubility of rutin, another flavonoid, is significantly higher at pH 9 compared to neutral or acidic pH.[23] If your bioassay can tolerate it, increasing the pH of the buffer may enhance this compound's solubility. However, be mindful of the compound's stability, as some flavonoids can degrade at alkaline pH.[21]
Quantitative Data: Solubility of Silymarin/Silybin
The following tables summarize the solubility of Silymarin and its main component, Silybin, in various solvents and the effectiveness of different enhancement techniques.
Table 1: Solubility of Silymarin in Various Solvents at 298.15 K (25°C)
| Solvent | Mole Fraction Solubility (x10-2) | Approximate Solubility (mg/mL) |
|---|---|---|
| Water | 0.00146 | ~0.04 |
| Isopropyl Alcohol | 0.448 | ~12.5 |
| Ethanol | 1.67 | ~46.6 |
| β-Cyclodextrin (aq) | 2.10 | ~58.6 |
| Polyethylene Glycol 400 (PEG-400) | 24.3 | ~678 |
Data derived from a study on Silymarin solubility.[24] Approximate mg/mL values are calculated for illustrative purposes.
Table 2: Efficacy of Different Solubility Enhancement Techniques for Silymarin
| Technique | Carrier/Method | Fold Increase in Solubility (Approx.) | Reference |
|---|---|---|---|
| Solid Nanoparticles | Castor oil/PVP/Transcutol HP/Tween 80 | ~1,300-fold | [14] |
| Solid Dispersion | PVP and Tween 80 | >650-fold | [4] |
| Inclusion Complex | β-Cyclodextrin | Significant enhancement | [2][10] |
| pH Modification | Increase from pH < 3 to pH > 3 | Significant increase |[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using Co-solvents
This is the most straightforward method for preparing this compound for bioassays. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For Bioassays: Thaw an aliquot and perform a serial dilution. When diluting into your final aqueous buffer or cell culture medium, add the stock solution dropwise while continuously vortexing or stirring the medium to prevent precipitation.[19] Ensure the final DMSO concentration is below the cytotoxic level for your assay (typically <0.5%).[18]
Protocol 2: Enhancing Solubility using Cyclodextrin Inclusion Complexation (Co-precipitation Method)
This method creates a water-soluble complex by encapsulating this compound within a cyclodextrin molecule, such as β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][25][26] The co-precipitation method is effective for achieving a 1:1 molar inclusion complex.[2][25]
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD) or HP-β-CD
-
Methanol
-
Distilled water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
Procedure:
-
Calculate the required molar quantities of this compound and β-cyclodextrin for a 1:1 ratio.
-
Dissolve the accurately weighed this compound in a minimal amount of methanol.
-
In a separate beaker, dissolve the weighed β-cyclodextrin in distilled water with stirring. Gentle heating may be required.
-
Slowly add the methanolic this compound solution to the aqueous β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may appear cloudy.
-
Remove the solvent using a rotary evaporator or by drying under vacuum at a controlled temperature (e.g., 40-50°C) until a solid powder is formed.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should have enhanced aqueous solubility. This powder can be directly dissolved in buffers or cell culture media for your experiments.
Protocol 3: Preparation of a Solid Dispersion of this compound (Solvent Evaporation Method)
This technique improves dissolution by dispersing the drug in a hydrophilic carrier matrix. Polyvinylpyrrolidone (PVP) is a commonly used carrier.[12][13]
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol or another suitable organic solvent
-
Beaker
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
Procedure:
-
Determine the desired ratio of this compound to PVP (e.g., 1:2 or 1:4 by weight).
-
Dissolve both the weighed this compound and PVP in a suitable volume of ethanol in a beaker. Stir until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under vacuum. This will leave a thin film on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the mixture (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Scrape the resulting solid product, which is the solid dispersion of this compound.
-
This powder can be stored and later dissolved in aqueous media for bioassays, where it should exhibit a faster dissolution rate compared to the pure compound.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Media | Final concentration exceeds aqueous solubility. Improper dilution of organic stock. | Decrease the final concentration. Add stock solution slowly to vigorously stirring media.[19] Use a more robust solubilization method like cyclodextrin complexation. |
| Low or No Biological Activity | Compound is not fully dissolved. Degradation of the compound. | Confirm complete dissolution of the stock solution visually or by spectrophotometry. Prepare fresh stock solutions. Check the stability of this compound under your specific assay conditions (pH, temperature). |
| High Background or Assay Interference | Undissolved compound particles scattering light. Solvent concentration is too high. | Centrifuge the final solution at high speed and use the supernatant. Filter the solution through a 0.22 µm filter (ensure the compound does not bind to the filter material). Run a solvent control and ensure the final concentration is non-interfering and non-toxic (e.g., <0.5%).[17][18] |
| Cell Toxicity Observed | Cytotoxicity of the co-solvent (e.g., DMSO). The compound itself is cytotoxic at the tested concentration. | Perform a solvent toxicity curve to determine the maximum tolerated concentration for your cell line. Reduce the final solvent concentration. Perform a dose-response curve for this compound to determine its cytotoxic profile. |
Relevant Signaling Pathways
Flavonoids, including flavonolignans like this compound, are known to exert their biological effects by modulating various intracellular signaling pathways.[27] These pathways are often related to inflammation, cell survival, apoptosis, and oxidative stress. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation.[27]
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. mdpi.com [mdpi.com]
- 7. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted, sulfhydryl-modified β-cyclodextrin-silymarin inclusion complex: A diverse approach to improve oral drug bioavailability via enhanced mucoadhesion and permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silymarin-loaded solid nanoparticles provide excellent hepatic protection: physicochemical characterization and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Advances in the nanoparticle drug delivery systems of silymarin [jcps.bjmu.edu.cn]
- 17. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 19. benchchem.com [benchchem.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods [mdpi.com]
- 22. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jyoungpharm.org [jyoungpharm.org]
- 26. [PDF] Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes | Semantic Scholar [semanticscholar.org]
- 27. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Silybin Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to improve the poor oral bioavailability of Silybin. Silybin, the primary active component of Silymarin, exhibits significant therapeutic potential, but its clinical efficacy is hampered by low water solubility and extensive first-pass metabolism.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Section 1: General FAQs and Troubleshooting
This section addresses the fundamental challenges associated with Silybin's oral delivery.
Q1: Why is the oral bioavailability of Silybin so low?
A1: Silybin's poor oral bioavailability is a multifactorial issue stemming from its physicochemical and metabolic properties:
-
Poor Aqueous Solubility : Silybin is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility (<50 μg/mL) and high permeability.[3][4] This poor solubility is the primary rate-limiting step for its absorption from the gastrointestinal (GI) tract.
-
Extensive First-Pass Metabolism : After absorption, Silybin undergoes rapid and extensive phase II metabolism, primarily through glucuronidation and sulfation in the intestinal wall and liver.[5][6] This converts the active drug into inactive conjugates that are readily eliminated.
-
Efflux Transporters : Silybin is a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) located on the apical side of intestinal enterocytes.[6] These transporters actively pump absorbed Silybin back into the GI lumen, further reducing its net absorption.
-
Enterohepatic Recirculation : A significant portion of metabolized Silybin is excreted into the bile and can be reabsorbed after deconjugation by gut bacteria, leading to variable plasma concentrations.[5][7]
Q2: My Silybin formulation shows improved in vitro dissolution but fails to demonstrate a significant increase in in vivo bioavailability. What are the potential causes?
A2: This is a common challenge. Several factors could be responsible:
-
Precipitation in the GI Tract : The formulation may successfully create a supersaturated solution in vitro, but this state may not be maintained in vivo. Changes in pH and dilution upon entering the GI tract can cause the dissolved Silybin to rapidly precipitate back into a less absorbable form. Consider incorporating precipitation inhibitors (e.g., polymers like PVP, HPMC) into your formulation.[1]
-
Metabolic Saturation Not Reached : Even with improved dissolution, the absorbed concentration might not be high enough to saturate the metabolic enzymes (e.g., UGTs) or efflux transporters (P-gp). First-pass metabolism and efflux can still be the dominant factors limiting bioavailability.
-
Formulation Instability : The formulation (e.g., nanoemulsion, nanosuspension) might be unstable in the harsh environment of the GI tract (acidic pH, enzymes), leading to premature drug release or aggregation.
-
Food Effects : The presence or absence of food can significantly alter GI physiology (pH, motility, bile secretion), which can interact with your formulation differently than in the fasted state tested in vivo.
Section 2: Formulation-Specific FAQs and Troubleshooting
This section focuses on common formulation strategies and the specific challenges researchers may encounter.
Lipid-Based Formulations (Phytosomes, SLNs, NLCs, SEDDS)
Q3: What is a Silybin-phosphatidylcholine complex (Phytosome) and how does it improve bioavailability?
A3: A Silybin-phosphatidylcholine complex, often referred to as a phytosome, is a complex formed between Silybin and phospholipids (like phosphatidylcholine).[8][9] It is not a simple mixture but a molecular complex where Silybin is shielded by the lipid molecules.[10] This strategy enhances bioavailability through several mechanisms:
-
Improved Lipophilicity : The complex has an increased affinity for the lipid-rich membranes of enterocytes, facilitating absorption.
-
Enhanced Solubility : It improves Silybin's solubility in gastrointestinal fluids.
-
Protection from Metabolism : The complex may offer some protection against degradation by gut enzymes and reduce first-pass metabolism.
Q4: I am developing a Self-Emulsifying Drug Delivery System (SEDDS) for Silybin. How do I troubleshoot poor emulsification or drug precipitation upon dilution?
A4: Poor performance of a SEDDS can often be traced to the selection of excipients.
-
Poor Emulsification : If the system forms large, unstable droplets upon dilution, the surfactant-to-cosurfactant ratio may be suboptimal, or the chosen surfactant may have an inappropriate Hydrophilic-Lipid Balance (HLB) value. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable microemulsion region.
-
Drug Precipitation : Silybin may precipitate if its solubility in the oil phase is insufficient or if the formed emulsion droplets cannot maintain the drug in a solubilized state upon dilution in the aqueous GI environment. Screen various oils and surfactants to find a combination that provides the highest solubility for Silybin.[11][12] Using a combination of surfactants can sometimes improve solubilization capacity.
Nanoformulations (Nanoparticles, Nanocrystals)
Q5: What are the main advantages of using nanoparticles for Silybin delivery?
A5: Nanoparticles enhance Silybin's bioavailability primarily by increasing its dissolution rate and saturation solubility, as described by the Noyes-Whitney equation.[3] Key advantages include:
-
Increased Surface Area : Reducing particle size to the nanometer range dramatically increases the surface-area-to-volume ratio, leading to faster dissolution.[13]
-
Enhanced Adhesion : Nanoparticles can adhere to the intestinal mucosa, prolonging residence time and increasing the concentration gradient for absorption.
-
Potential for Alternative Uptake : Some nanoparticles may be taken up by specialized M-cells in the Peyer's patches of the gut, bypassing some first-pass metabolism via the lymphatic system.[14]
Q6: My Silybin nanoparticles are showing significant aggregation during storage. How can this be prevented?
A6: Aggregation is a critical stability issue for nanosuspensions, driven by high surface energy.
-
Steric and Electrostatic Stabilization : Use appropriate stabilizers. Steric stabilizers (e.g., Poloxamer 188, Tween 80) adsorb to the particle surface and create a physical barrier. Electrostatic stabilizers (e.g., sodium dodecyl sulfate, lecithin) provide surface charge, causing particles to repel each other. Often, a combination of both (electrosteric stabilization) is most effective.
-
Zeta Potential : Measure the zeta potential of your formulation. A value greater than |30| mV is generally considered indicative of good electrostatic stability.
-
Lyophilization : For long-term storage, consider freeze-drying the nanosuspension with a suitable cryoprotectant (e.g., trehalose, mannitol) to convert it into a solid powder that can be reconstituted before use.
Co-administration with Bioenhancers
Q7: How do bioenhancers like piperine improve Silybin's bioavailability?
A7: Bioenhancers are compounds that increase the bioavailability of other drugs without having therapeutic activity of their own at the dose used. Piperine, an alkaloid from black pepper, enhances Silybin bioavailability by:
-
Inhibiting Metabolic Enzymes : Piperine is a known inhibitor of CYP450 enzymes (like CYP3A4) and UDP-glucuronosyltransferases (UGTs) in the liver and intestines.[7][15] By slowing down Silybin's metabolism, it increases the amount of active drug reaching systemic circulation.
-
Inhibiting Efflux Pumps : Piperine can also inhibit the P-glycoprotein (P-gp) efflux pump, reducing the amount of Silybin pumped back into the intestinal lumen.[15]
Section 3: Comparative Pharmacokinetic Data
The following tables summarize quantitative data from various studies, demonstrating the impact of different formulation strategies on the oral bioavailability of Silybin.
Table 1: Pharmacokinetic Parameters of Silybin in Rats Following Various Formulations
| Formulation Strategy | Dose (Silybin Equiv.) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Control) | Reference |
| Control (Raw Silybin/Silymarin) | 20 mg/kg | 201.2 ± 35.4 | 694.5 ± 123.7 | 1.0 | [4] |
| Silymarin Solid Dispersion (with TPGS) | 20 mg/kg | 345.6 ± 55.8 | 1108.7 ± 189.5 | 1.6 | [4] |
| Control (Unprocessed Silybin) | 50 mg/kg | 3.45 ± 0.07 µg/mL | 23.9 ± 0.9 µg·h/mL | 1.0 | |
| Silybin Nanoparticles (APSP Method) | 50 mg/kg | 23.76 ± 0.07 µg/mL | 371.9 ± 1.2 µg·h/mL | 15.6 | |
| Control (Raw Silybin) | 50 mg/kg | 159.9 ± 32.5 | 496.8 ± 101.4 | 1.0 | [1] |
| Silybin-L-proline Cocrystal | 50 mg/kg | 2623.5 ± 535.4 | 8049.2 ± 1642.7 | 16.2 | [1] |
| Silybin-Phospholipid Complex | 50 mg/kg | 1295.4 ± 264.4 | 3180.5 ± 649.1 | 6.4 | [1] |
| Control (Silymarin Suspension) | 100 mg/kg | - | - | 1.0 | [16] |
| Silymarin Liposomes | 100 mg/kg | - | - | 3.5 | [16] |
| Control (Raw Silymarin) | 100 mg/kg | 230 ± 30 | 1150 ± 210 | 1.0 | [13] |
| Silymarin Nanoparticles (Evaporation) | 100 mg/kg | 850 ± 110 | 4210 ± 540 | 3.66 | [13] |
| Control (Silymarin) | 100 mg/kg | 1.52 ± 0.31 µg/mL | 6.95 ± 1.45 µg·h/mL | 1.0 | [7] |
| Silymarin + Piperine | 100 mg/kg S + 10 mg/kg P | 1.84 ± 0.32 µg/mL | 8.45 ± 1.65 µg·h/mL | 3.65 | [7] |
| Silymarin + Fulvic Acid | 100 mg/kg S + 100 mg/kg FA | 16.32 ± 1.85 µg/mL | 33.44 ± 1.98 µg·h/mL | 14.47 | [7] |
Note: Direct comparison between studies should be done with caution due to differences in animal models, analytical methods, and control formulations.
Table 2: Pharmacokinetic Parameters of Silybin in Humans Following Various Formulations
| Formulation Strategy | Dose (Silybin Equiv.) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Control) | Reference |
| Conventional Capsule | 140 mg | 138.8 - 165.4 | 262.8 - 381.1 | 1.0 | [12][17] |
| SMEDDS Soft Capsule | 140 mg | 812.4 | 658.8 | ~1.7 - 2.5 (vs AUC) | [12] |
| Milk Thistle Raw Material | 400 mg | 28.5 ± 15.6 | 139.7 ± 90.1 | 1.0 | [3] |
| Nanocrystal Formulation (HM40) | 400 mg | 40.8 ± 20.3 | 211.2 ± 115.3 | 1.51 | [3] |
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of Silybin-Phospholipid Complex (Phytosome)
This protocol is based on the solvent evaporation method.[10][16]
Materials:
-
Silybin
-
Phosphatidylcholine (e.g., from soybean)
-
Anhydrous ethanol (or another suitable solvent like acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Accurately weigh Silybin and phosphatidylcholine in a 1:2 molar ratio.
-
Transfer both components to a round-bottom flask.
-
Add a sufficient volume of anhydrous ethanol to completely dissolve the mixture (e.g., 10 mL for every 1 gram of total solids).
-
Reflux the solution at 60-70°C for 2 hours with constant stirring to ensure complex formation.
-
Connect the flask to a rotary evaporator. Remove the ethanol under reduced pressure at a temperature not exceeding 40°C until a thin film is formed on the flask wall.
-
Place the flask in a vacuum desiccator overnight to remove any residual solvent.
-
Scrape the resulting dried complex from the flask wall.
-
Store the Silybin-phospholipid complex in an airtight, light-resistant container at 4°C.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of a novel Silybin formulation.
Materials & Subjects:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Novel Silybin formulation and Control formulation (e.g., raw Silybin suspension)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., heparin or EDTA)
-
Centrifuge
-
HPLC or LC-MS/MS system for Silybin analysis
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Divide rats into two groups (n=6 per group): Control and Test Formulation.
-
Fast the animals overnight (10-12 hours) with free access to water.
-
Administer the respective formulations via oral gavage at a standardized dose (e.g., 50 mg/kg Silybin equivalent). Note the exact time of administration.
-
Collect blood samples (~200 µL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately transfer blood samples into anticoagulant-coated microcentrifuge tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Extract Silybin from plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Analyze the Silybin concentration in the processed samples using a validated HPLC or LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Determine the relative bioavailability (F%) using the formula: F% = (AUC_test / AUC_control) * 100.
Section 5: Workflow and Logic Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Nanocrystal Formulation to Enhance Oral Absorption of Silybin: Preparation, In Vitro Evaluations, and Pharmacokinetic Evaluations in Rats and Healthy Human Subjects [mdpi.com]
- 4. Enhanced Bioavailability and Efficacy of Silymarin Solid Dispersion in Rats with Acetaminophen-Induced Hepatotoxicity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism, Transport and Drug–Drug Interactions of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of Silibinin for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Phytosome-nanosuspensions for silybin-phospholipid complex with increased bioavailability and hepatoprotection efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Silymarin nanoparticles through emulsion solvent evaporation method for oral delivery with high antioxidant activities, bioavailability, and absorption in the liver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. In vivo fate of lipid-silybin conjugate nanoparticles: Implications on enhanced oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Silymarin liposomes improves oral bioavailability of silybin besides targeting hepatocytes, and immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Bioavailability and Pharmacokinetics of Silymarin SMEDDS Formulation Study in Healthy Thai Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Single-Laboratory Validation of Silyamandin Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the single-laboratory validation of analytical methods for Silyamandin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a flavonolignan found in milk thistle (Silybum marianum) preparations.[1] Its accurate quantification is crucial for the quality control and standardization of milk thistle extracts and derived pharmaceutical products, ensuring their safety and efficacy.
Q2: Which analytical techniques are most suitable for this compound analysis?
A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and effective techniques for the analysis of flavonolignans like this compound.[2][3][4][5][6][7][8][9] HPLC is often preferred for its higher resolution and sensitivity in quantifying individual components within the complex silymarin mixture.[7][8][9]
Q3: What are the key parameters to consider during the validation of an analytical method for this compound?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][5]
Q4: How can I ensure the stability of this compound during analysis?
A4: this compound stability can be affected by factors such as pH, temperature, and light exposure. It is crucial to perform forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions to understand its degradation profile.[10][11][12] This helps in developing a stability-indicating method.[10][11][12][13] Samples and standards should be stored in appropriate conditions (e.g., protected from light, at controlled temperatures) to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution or Peak Tailing (HPLC) | - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Sample overload. | - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous phase).- Use a guard column and regularly flush the analytical column.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times (HPLC) | - Fluctuation in mobile phase composition.- Temperature variations.- Column aging. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Equilibrate the column for a sufficient time before analysis. |
| Low Signal Intensity or Sensitivity | - Suboptimal detection wavelength.- Low sample concentration.- Detector malfunction. | - Determine the optimal detection wavelength for this compound, which is typically around 288 nm for silymarin components.[2][3]- Concentrate the sample if possible.- Check the detector lamp and perform necessary maintenance. |
| Irreproducible Results (HPTLC) | - Inconsistent application volume or band length.- Uneven solvent front migration.- Variations in plate coating. | - Use an automated applicator for precise sample application.- Ensure the developing chamber is properly saturated with the mobile phase.- Use high-quality, pre-coated plates from a reliable supplier. |
| Matrix Effects in Complex Samples (e.g., herbal extracts) | - Co-eluting compounds interfering with the analyte peak. | - Employ a more selective detector, such as a mass spectrometer (LC-MS).- Optimize the sample preparation procedure to remove interfering substances (e.g., solid-phase extraction). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Flavonolignan Analysis
This protocol is a general guideline based on validated methods for silymarin analysis and can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol, water, and an acidifier like formic or acetic acid is common.[4][7] For example, a mobile phase consisting of Methanol: Water: Acetonitrile (80:15:5 v/v) has been used.[4]
-
Detection Wavelength: 288 nm is a commonly used wavelength for detecting silymarin components.[2][3]
-
Injection Volume: 20 µL.[4]
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol and filter through a 0.45 µm syringe filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC) Method for Flavonolignan Analysis
This protocol provides a general procedure for HPTLC analysis of silymarin components.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[2][3]
-
Mobile Phase (Solvent System): A mixture of Chloroform: Methanol (e.g., 6:4 v/v) is a reported solvent system.[2][3]
-
Sample Application: Apply the sample and standard solutions as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plate at 288 nm using a TLC scanner.[2][3]
Quantitative Data Summary
The following tables summarize typical performance characteristics from single-laboratory validation studies of analytical methods for silymarin and its components. These values can serve as a benchmark for the development and validation of a this compound-specific method.
Table 1: HPLC Method Validation Parameters for Silymarin Components
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (r²) | > 0.99 | [14][15][16][17][18] |
| Intra-day Precision (%RSD) | < 2% | [14] |
| Inter-day Precision (%RSD) | < 5% | [14] |
| Accuracy (Recovery %) | 95 - 105% | [4][14] |
| LOD (µg/mL) | 0.20 - 0.48 | [15][16][17][18] |
| LOQ (µg/mL) | 0.68 - 1.5 | [4][15][16][17][18] |
Table 2: HPTLC Method Validation Parameters for Silymarin
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (r²) | 0.993 | [2][3] |
| Intra-day Precision (%RSD) | 0.307 - 0.544 | [2][3] |
| Inter-day Precision (%RSD) | 0.509 - 0.914 | [2][3] |
| Accuracy (Recovery %) | 100.146 ± 0.537% | [2][3] |
| LOD (ng/band) | 25.355 | [3] |
| LOQ (ng/band) | 76.833 | [3] |
Visualizations
Caption: General workflow for the analytical determination of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. This compound, a new flavonolignan isolated from milk thistle tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. NEW VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF SILYMARIN IN PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 5. Analytical Method Development and Validation for Estimation of Silymarin in Tablet Dosage form by HPLC | Asian Journal of Applied Chemistry Research [journalajacr.com]
- 6. Analytical Method Development and Validation for Estimation of Silymarin in Tablet Dosage form by HPLC | Semantic Scholar [semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Single Laboratory Validation of a Quantitative Core Shell-Based LC Separation for the Evaluation of Silymarin Variability and Associated Antioxidant Activity of Pakistani Ecotypes of Milk Thistle (Silybum Marianum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization and single-laboratory validation of a method for the determination of flavonolignans in milk thistle seeds by high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization and single-laboratory validation of a method for the determination of flavonolignans in milk thistle seeds by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Silyamandin Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Silyamandin during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound and its precursor, Silydianin.
Issue 1: An unexpectedly high this compound peak is observed in the chromatogram.
-
Possible Cause 1: Degradation of Silydianin during sample processing.
-
Verification: Re-analyze a freshly prepared sample, minimizing exposure to high temperatures and light. Compare the this compound peak area with the initial analysis. A significant decrease in the fresh sample suggests degradation occurred during the initial processing or storage.
-
Solution: Optimize the extraction and sample preparation protocol to minimize degradation. Refer to the Experimental Protocols section for recommended procedures.
-
-
Possible Cause 2: Degradation of Silydianin during storage.
-
Verification: If a retained sample of the original extract is available, re-analyze it. An increase in the this compound peak over time indicates degradation during storage. Studies have shown that incubation of milk thistle tincture at 40°C for three months can lead to an increase in this compound content due to the oxidative degradation of Silydianin.[1]
-
Solution: Implement proper storage conditions for extracts and prepared samples. Refer to the Best Practices for Sample Storage FAQ.
-
-
Possible Cause 3: High inherent this compound content in the raw material.
-
Verification: Analyze a new batch of the raw material from a different supplier or lot, using the optimized, non-degrading sample preparation protocol. Consistent high levels of this compound across different preparations of the same raw material suggest it is inherent to the material.
-
Solution: Source raw materials with quality control data that includes this compound and Silydianin levels.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its presence a concern?
This compound is a flavonolignan found in milk thistle (Silybum marianum) preparations. It is primarily known as an oxidative degradation product of Silydianin, another bioactive flavonolignan in the silymarin complex.[1] The presence of high levels of this compound can be an indicator of improper processing or storage of the sample, which may also affect the stability of other desired analytes.
Q2: What are the main factors that promote the degradation of Silydianin to this compound?
The primary factors that contribute to the degradation of Silydianin are:
-
Temperature: Elevated temperatures significantly accelerate the degradation of Silydianin.[2] Silydianin is particularly sensitive to thermal degradation compared to other flavonolignans.[3]
-
Prolonged Storage: Long-term storage, especially at room temperature or higher, can lead to a reciprocal decrease in Silydianin levels and an increase in this compound.[1]
-
Presence of Oxygen: The conversion of Silydianin to this compound is an oxidative process.[1][4] Exposure to air, especially during prolonged storage or heating, will facilitate this degradation.
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of flavonolignans.[2]
-
pH: While specific data on the effect of pH on the Silydianin to this compound conversion is limited, the stability of flavonolignans can be pH-dependent. Extreme pH conditions should generally be avoided during extraction and analysis.
Q3: What are the best practices for sample storage to minimize this compound formation?
To ensure the stability of Silydianin and minimize its conversion to this compound, the following storage practices are recommended:
-
Temperature: Store extracts and prepared samples at low temperatures, preferably at 4-8°C for short-term storage and frozen (at or below -20°C) for long-term storage.[5]
-
Light: Protect samples from light by using amber-colored vials or by storing them in the dark.[2][5]
-
Atmosphere: For long-term storage of extracts, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation. Store in airtight containers.[5]
Q4: Which extraction method is best for minimizing Silydianin degradation?
Modern extraction techniques are generally preferred over traditional methods that involve prolonged heating.
-
Pressurized Liquid Extraction (PLE): This method can significantly shorten extraction times compared to traditional Soxhlet extraction, thereby reducing the thermal degradation of Silydianin.[6]
-
Supercritical Fluid Extraction (SFE): SFE can be performed at relatively low temperatures, which helps in preserving heat-sensitive compounds like Silydianin.[7]
-
Ultrasonic-Assisted Extraction (UAE): UAE can enhance extraction efficiency and reduce extraction time, though careful control of temperature is necessary to prevent localized heating and degradation.[7]
When using organic solvents, ethanol and acetone have shown good extraction efficiency for silymarin components.[6] However, the presence of water in ethanol mixtures can increase degradation at elevated temperatures.
Data Presentation
The following tables summarize quantitative data on the stability of Silydianin under various conditions.
Table 1: Effect of Extraction Temperature on Silydianin Yield
| Temperature (°C) | Extraction Method | Solvent | Silydianin Yield (mg/g of non-defatted fruits) | Reference |
| 50 | PLE | Acetone | 3.40 ± 0.23 | [6] |
| 75 | PLE | Acetone | 5.65 ± 0.25 | [6] |
| 100 | PLE | Acetone | 7.28 ± 0.19 | [6] |
| 125 | PLE | Acetone | 6.98 ± 0.20 | [6] |
| 150 | PLE | Acetone | 3.12 ± 0.27 | [6] |
Note: The decrease in yield at 150°C suggests significant thermal degradation.
Experimental Protocols
Protocol 1: Optimized Pressurized Liquid Extraction (PLE) for Minimizing Silydianin Degradation
This protocol is based on findings that demonstrate efficient extraction with minimized degradation.[6]
-
Sample Preparation: Grind dried milk thistle fruits to a fine powder.
-
PLE System Parameters:
-
Solvent: Acetone
-
Temperature: 100-125°C (optimal range to balance extraction efficiency and minimize degradation)
-
Pressure: 60 bar
-
Extraction Time: 10 minutes
-
-
Extraction Procedure:
-
Pack the extraction cell with the ground milk thistle powder.
-
Perform the extraction using the parameters listed above.
-
Collect the extract.
-
-
Post-Extraction:
-
Immediately cool the extract on ice.
-
If not for immediate analysis, evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C).
-
Store the dried extract under the recommended storage conditions (cool, dark, and under an inert atmosphere).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Silydianin and this compound
This method is adapted from established HPLC protocols for silymarin analysis.[8][9][10]
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 analytical column (e.g., 10 cm x 3.0 mm, 2.7 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol
-
-
Gradient Elution:
-
A gradient elution is recommended for optimal separation of all silymarin components. A typical gradient might be:
-
0-3 min: 35% B
-
3-13 min: 35-45% B
-
13-15 min: 45% B
-
-
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm or 288 nm
-
Injection Volume: 5-20 µL
-
-
Sample Preparation:
-
Dissolve the dried extract or standard in methanol or the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Use certified reference standards for Silydianin and this compound for peak identification and quantification.
-
Visualizations
Caption: Oxidative degradation pathway of Silydianin to this compound.
Caption: Troubleshooting workflow for high this compound levels.
References
- 1. researchgate.net [researchgate.net]
- 2. How to quickly solve the stability defects of natural silybum marianum extract? [plantextractwholesale.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preserving the Essence of Silymarin: Techniques for Extraction, Storage, and Application [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
refinement of protocols for consistent Silyamandin measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and accurate measurements of silybin, the primary active component of silymarin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying silybin in biological samples?
A1: The most prevalent and reliable methods for silybin quantification are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally more sensitive and selective, making it ideal for complex matrices like plasma and tissue.[3][4]
Q2: Why am I observing low recovery of silybin from my samples?
A2: Low recovery can be attributed to several factors. Silybin has poor aqueous solubility and oral bioavailability.[1][5] In biological samples, it is often present in a conjugated form (glucuronidated or sulfated), which is more hydrophilic.[3][5] To measure total silybin, an enzymatic hydrolysis step with β-glucuronidase is necessary to deconjugate it before extraction.[3] The choice of extraction solvent is also critical; organic solvents like methyl tert-butyl ether (MTBE) or techniques like solid-phase extraction are often employed.[1][3]
Q3: My silybin peak is tailing in my HPLC chromatogram. What could be the cause?
A3: Peak tailing for silybin can be caused by interactions with residual silanols on the HPLC column.[6] Adjusting the mobile phase pH to a more acidic level can help reduce these interactions.[6] Other potential causes include column contamination or degradation, which may necessitate column washing or replacement.[7][8]
Q4: I am seeing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex biological samples.[9][10] To compensate, the use of a stable isotope-labeled internal standard is recommended, though not always available.[10] Alternatively, the method of standard addition, where known amounts of the standard are spiked into the sample matrix, can be used to correct for these effects.[9][10] Optimizing the chromatographic separation to resolve silybin from interfering matrix components is also a crucial step.[10]
Q5: What is a typical linear range and limit of quantification (LLOQ) for silybin analysis?
A5: The linear range and LLOQ depend on the analytical method and the matrix. For HPLC-UV methods, the linearity can range from 50 to 5000 ng/mL in rat plasma.[1] More sensitive HPLC-MS/MS methods can achieve an LLOQ as low as 0.5 ng/mL in human plasma and 2 ng/g in tissue.[3][4]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Asymmetric Peaks in HPLC
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/methanol and water) and pH.[1][11] | The polarity and pH of the mobile phase significantly affect the retention and peak shape of flavonolignans like silybin. |
| Column Overloading | Decrease the injection volume or the concentration of the sample.[7] | Injecting too much sample can lead to peak broadening and fronting. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol) or replace the column if flushing does not improve the peak shape.[6] | Contaminants can interact with the stationary phase and affect separation. |
| Secondary Interactions with Column | Use a mobile phase with a lower pH to minimize interactions with residual silanols on the column packing.[6] | Silybin's phenolic groups can interact with the stationary phase, leading to peak tailing. |
Issue 2: Inconsistent or Low Silybin Recovery During Sample Extraction
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction from Matrix | Optimize the extraction solvent and technique. Methods like liquid-liquid extraction with MTBE or solid-phase extraction are effective.[1][3] | Silybin's solubility varies in different solvents. The chosen solvent should efficiently extract it from the sample matrix. |
| Presence of Conjugated Silybin | For total silybin measurement, include an enzymatic hydrolysis step using β-glucuronidase prior to extraction.[3] | In biological systems, silybin is often conjugated, making it more water-soluble and difficult to extract with organic solvents. |
| Degradation of Silybin | Ensure proper storage and handling of samples, keeping them protected from light and at a low temperature. | Silybin, like many polyphenols, can be sensitive to light and temperature, leading to degradation. |
| Inefficient Protein Precipitation | When using protein precipitation, ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used.[1] | Incomplete protein removal can interfere with extraction and subsequent analysis. |
Quantitative Data Summary
Table 1: Performance Characteristics of Silybin Quantification Methods
| Method | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Recovery (%) | Reference |
| HPLC-UV | Rat Plasma | 50–5000 ng/mL | 50 ng/mL | 88.6%–113.3% | [1] |
| HPLC-MS/MS | Human Plasma | 0.5–500 ng/mL | 0.5 ng/mL | Not Specified | [3] |
| HPLC-MS/MS | Human Urine | 1–1000 ng/mL | 1 ng/mL | Not Specified | [3] |
| HPLC-MS/MS | Pig Muscle (surrogate for breast tissue) | 2–500 ng/g | 2 ng/g | Not Specified | [3] |
| HPTLC | Herbal Formulation | 200–2000 ng/spot | Not Specified | 98.92%–100.72% | [12] |
Experimental Protocols
Protocol 1: Silybin Quantification in Plasma using HPLC-MS/MS
This protocol is a summary of the methodology described by Casedas et al. (2020).[3]
-
Sample Preparation (Total Silybin):
-
To 200 µL of plasma, add an internal standard (e.g., Naringenin).
-
Add β-glucuronidase in an acetate buffer (pH 5) and incubate to deconjugate silybin.
-
Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
Protocol 2: Silybin Quantification in Rat Plasma using HPLC-UV
This protocol is a summary of the methodology described by Kim et al. (2019).[1]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., diclofenac).
-
Perform protein precipitation by adding acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
Visualizations
Caption: A generalized workflow for the quantification of silybin in biological samples.
Caption: A troubleshooting decision tree for common HPLC issues in silybin analysis.
References
- 1. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Developing a high-performance liquid chromatography fast and accurate method for quantification of silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Chemical Standardization of Milk Thistle (Silybum marianum L.) Extract Using UHPLC-MS/MS and the Method of Standard Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpionline.org [jpionline.org]
Validation & Comparative
A Comparative Analysis of the Biological Effects of Silymarin and Silibinin
A comprehensive guide for researchers and drug development professionals on the distinct biological activities of Silymarin, a complex extract from milk thistle, and its principal active constituent, Silibinin. This document provides a comparative overview of their antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative experimental data. Detailed methodologies for key assays are presented, alongside visualizations of implicated signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Executive Summary
Silymarin, a standardized extract from the seeds of the milk thistle plant (Silybum marianum), is a complex mixture of flavonolignans. Its major and most biologically active component is silibinin (also known as silybin). While often used interchangeably in non-scientific contexts, these two substances exhibit distinct pharmacokinetic and pharmacodynamic profiles. This guide aims to delineate these differences by presenting a comparative analysis of their biological effects, supported by experimental data, to aid researchers in making informed decisions for their study designs and therapeutic development endeavors. Silibinin generally demonstrates more potent effects on a molar basis, though silymarin's complex nature may offer a broader spectrum of activity.
Data Presentation: Comparative Biological Effects
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of silymarin and silibinin, as well as their pharmacokinetic properties.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Silymarin | Superoxide Anion Scavenging (after 24h) | ~210 µg/mL | [1] |
| Silibinin | Superoxide Anion Scavenging (newly prepared) | Comparable to Silymarin | [1] |
| Silibinin | Superoxide Anion Scavenging (after 3h) | >1000 µg/mL | [1] |
| Silymarin | Hydrogen Peroxide (H₂O₂) Scavenging | 38 µM | |
| Silymarin | Nitric Oxide (NO) Scavenging | 266 µM | |
| Silibinin | Hypochlorous Acid (HOCl) Scavenging | 7 µM | |
| Silibinin | Superoxide Anion (O₂⁻) Scavenging (granulocytes) | >200 µM | |
| Silibinin | Superoxide Anion (O₂⁻) and NO inhibition (Kupffer cells) | 80 µM |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Effect | Effective Concentration / IC50 | Cell Type / Model | Reference |
| Silymarin | Inhibition of Nitric Oxide (NO) production | IC50: 266 µM | In vitro model | |
| Silibinin | Inhibition of TNF-α production | 50 µM | Monocytes from pre-eclamptic women |
Table 3: Comparative Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Silymarin | HepG2 | Hepatocellular Carcinoma | 19-56.3 µg/mL (after 24h) | |
| Silymarin | A549 | Lung Cancer | 58 µM | |
| Silibinin | HCT-116 | Colorectal Cancer | ~250 µM (after 72h) | |
| Silibinin | IMCE | Intestinal Tumor | ~75 µM (after 72h) | |
| Silibinin | MCF-7 | Breast Cancer | 150 µM (mammospheres) | |
| Silibinin | MDA-MB-231 | Breast Cancer | 100 µM (mammospheres) | |
| Silibinin | MDA-MB-468 | Breast Cancer | 50 µM (mammospheres) | |
| Silibinin | PC9, A549, H2228, H3122, H1993, H460, H1975 | Non-Small Cell Lung Cancer | 25, 50, and 100 µmol/L (tested concentrations) |
Table 4: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)
| Compound / Formulation | Dose | Cmax | Tmax (h) | AUC (0-t or 0-∞) | t1/2 (h) | Reference |
| Silymarin (as Silibinin) | 560 mg Silymarin (240 mg Silibinin) | 0.18-0.62 µg/mL | - | - | - | |
| Silymarin SMEDDS | 140 mg Silymarin | 812.43 ng/mL | 0.80 | 658.80 ng·h/mL (AUC0-t) | 1.91 | |
| Legalon® capsule (as Silibinin) | 120 mg Silibinin equivalent | 1.33 µg/mL | 1.83 | 5.59 µg·h/mL (AUC0-12h) | - | |
| Silymarin tablet (as Silibinin) | 120 mg Silibinin equivalent | 1.13 µg/mL | 2.10 | 4.24 µg·h/mL (AUC0-12h) | - | |
| Silibinin (Free) | 600 mg Silymarin extract | - | 1-3 | 51 µg·h/L (Silybin B) | 1-3 | |
| Silibinin (Conjugated) | 600 mg Silymarin extract | - | - | 597 µg·h/L (Silybin B) | 3-8 |
Experimental Protocols
A summary of the methodologies for the key experiments cited is provided below.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. A stock solution of DPPH in methanol or ethanol is prepared. The test compound (silymarin or silibinin) at various concentrations is added to the DPPH solution. The mixture is incubated in the dark for a specified time (e.g., 30 minutes). The reduction of the DPPH radical is determined by the decrease in absorbance at approximately 517 nm. The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
Superoxide Anion (O₂⁻) Scavenging Assay: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a non-enzymatic (e.g., PMS-NADH) or enzymatic (e.g., xanthine/xanthine oxidase) system. The reaction mixture typically contains NBT, a source of superoxide radicals, and the test compound. The formation of formazan from the reduction of NBT is measured spectrophotometrically at around 560 nm. The inhibitory effect of the test compound on superoxide radical generation is determined by the decrease in formazan formation.
Anticancer Activity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. Cancer cells are seeded in 96-well plates and treated with various concentrations of silymarin or silibinin for a specific duration (e.g., 24, 48, or 72 hours). After treatment, MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Pharmacokinetic Studies
-
Human Pharmacokinetic Study (Oral Administration): Healthy human volunteers are administered a single oral dose of silymarin or a silibinin-containing formulation. Blood samples are collected at predetermined time points over a period (e.g., 24 hours). Plasma is separated from the blood samples, and the concentration of silibinin and/or its metabolites is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) are then calculated from the plasma concentration-time data using non-compartmental analysis.
Signaling Pathways and Mechanisms of Action
Silymarin and its active component, silibinin, exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating their influence on key pathways involved in inflammation and cancer.
Caption: Silibinin's Inhibition of the NF-κB Signaling Pathway.
Caption: Silymarin and Silibinin's Inhibition of the PI3K/Akt/mTOR Pathway.
Caption: Experimental Workflow for Pharmacokinetic Analysis.
Conclusion
This guide provides a comparative overview of the biological effects of silymarin and its primary active component, silibinin. The presented data indicates that while both exhibit significant antioxidant, anti-inflammatory, and anticancer properties, there are notable differences in their potency and pharmacokinetic profiles. Silibinin often demonstrates greater potency in in vitro assays. However, the complex mixture of compounds in silymarin may lead to synergistic or broader biological effects. The poor bioavailability of both substances, particularly silibinin, is a critical consideration for their therapeutic application, with various formulations being developed to address this limitation. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of natural product-based drug discovery and development. Further well-controlled comparative studies are warranted to fully elucidate the distinct therapeutic potentials of silymarin and silibinin.
References
A Comparative Analysis of the Antioxidant Properties of Silyamandin and Other Flavonolignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activities of various flavonolignans, with a special focus on the more recently identified silyamandin. The information presented herein is intended to support research and development efforts in the fields of pharmacology and natural product chemistry by offering a side-by-side view of the radical-scavenging and reducing capacities of these compounds, supported by experimental data and detailed methodologies.
Comparative Antioxidant Activity of Flavonolignans
The antioxidant potential of flavonolignans, a major class of bioactive compounds in silymarin extracted from milk thistle (Silybum marianum), has been a subject of extensive research. These compounds exert their antioxidant effects through various mechanisms, including free radical scavenging and modulation of cellular antioxidant defense pathways. This section presents a quantitative comparison of the antioxidant activities of this compound and other prominent flavonolignans based on common in vitro assays.
Data Summary Table
The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for key flavonolignans in various antioxidant assays. Lower values indicate higher antioxidant activity.
| Compound | DPPH Assay (IC50/EC50, µM) | ABTS Assay (IC50, µM) | FRAP Assay | ORAC Assay (Trolox Equivalents) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Silybin | 115 - 855[1] | >100 | - | - |
| Silychristin | >100[1] | >100 | - | - |
| Silydianin | >100[1] | >100 | - | - |
| 2,3-Dehydrosilybin | ~4.4 | - | - | - |
| Taxifolin | 32[1] | - | - | 2.43[1] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (flavonolignan) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound solutions.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4-30 minutes).
-
A standard curve is prepared using a known antioxidant, such as Trolox or ferrous sulfate.
-
The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
Signaling Pathways and Experimental Workflows
The antioxidant effects of flavonolignans extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes.
Antioxidant Response Element (ARE) Signaling Pathway
Flavonolignans like silybin can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonolignans, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Caption: Nrf2-ARE Signaling Pathway Activation by Flavonolignans.
NF-κB Signaling Pathway
Chronic inflammation is closely linked to oxidative stress. Flavonolignans can also exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some flavonolignans can prevent the degradation of IκB, thereby blocking NF-κB activation.
Caption: Inhibition of NF-κB Signaling Pathway by Flavonolignans.
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of flavonolignans using in vitro assays.
References
A Comparative Guide: Cross-Validation of HPLC and UHPLC Methods for Silyamandin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the quantitative analysis of Silyamandin, a flavonolignan found in milk thistle extracts. While direct cross-validation studies for this compound are not extensively published, this document outlines a comparative framework based on established methods for the broader Silymarin complex, offering insights into the expected performance and validation of both techniques.
Introduction to this compound and Analytical Challenges
This compound is a more recently characterized flavonolignan within the Silymarin complex, the active extract of milk thistle (Silybum marianum) seeds.[1][2] Chemically, it is described as 4-(4-hydroxy-3-methoxyphenyl)-7-[(2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl]-1-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-5-carboxylic acid.[1] Its analysis is often part of the comprehensive profiling of Silymarin, which includes several other structurally similar flavonolignans like silybin A and B, isosilybin A and B, silychristin, and silydianin.[3][4][5] The primary analytical challenge lies in achieving adequate separation of these closely related isomers within a reasonable timeframe.
HPLC vs. UHPLC: A Head-to-Head Comparison
The choice between HPLC and UHPLC for this compound analysis hinges on the desired balance of speed, resolution, and sensitivity against the initial investment in instrumentation. UHPLC, utilizing smaller particle size columns (typically sub-2 µm), offers significant advantages in terms of speed and efficiency over conventional HPLC.
Table 1: Performance Comparison of Typical HPLC and UHPLC Methods for Flavonolignan Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Key Advantages of UHPLC |
| Analysis Time | 15 - 60 minutes[3][4] | < 10 minutes[6][7][8] | Faster sample throughput |
| Resolution | Good, but may require longer run times for complex mixtures[9] | Excellent, baseline separation of major flavonolignans[6] | Improved separation of isomers |
| Peak Capacity | Lower | Higher | Sharper peaks, better for complex samples |
| Solvent Consumption | Higher | Significantly Lower | Reduced operational costs and waste |
| System Pressure | 400 - 600 bar | 1000 - 1500 bar | Requires specialized instrumentation |
| Sensitivity | Good | Higher (due to narrower peaks) | Improved detection of minor components |
| Column Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency separations |
Experimental Protocols
The following are representative experimental protocols for the analysis of the Silymarin complex, which would be applicable for the detection and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the separation of Silymarin components.[3][4][10]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B over 20-40 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV detection at 288 nm.[6]
-
Injection Volume: 10-20 µL.
Ultra-High-Performance Liquid Chromatography (UHPLC) Protocol
This protocol is adapted from validated UHPLC methods for rapid flavonolignan analysis.[6][7][8]
-
Instrumentation: A UHPLC system capable of handling high backpressures, equipped with a binary pump, autosampler, column thermostat, and a DAD or tandem mass spectrometry (MS/MS) detector.
-
Column: C18 or other suitable sub-2 µm particle size column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A rapid gradient optimized for separation in under 10 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40 - 50 °C.[6]
-
Detection: DAD at 288 nm or MS/MS for enhanced selectivity and sensitivity.[6][8]
-
Injection Volume: 1-5 µL.
Cross-Validation Workflow
A cross-validation study would be essential to ensure that a newly developed UHPLC method provides results that are equivalent or superior to a previously established HPLC method. The following diagram illustrates the key steps in such a validation process.
Caption: A flowchart illustrating the cross-validation process between HPLC and UHPLC methods.
Summary of Quantitative Data Comparison
The following table summarizes the expected outcomes from a cross-validation study based on typical performance characteristics.
Table 2: Expected Quantitative Comparison from Cross-Validation
| Validation Parameter | HPLC | UHPLC | Expected Outcome |
| Linearity (r²) | > 0.995 | > 0.998[8] | Both methods are expected to show excellent linearity. |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | Both methods should demonstrate high accuracy. |
| Precision (% RSD) | < 2.0% | < 1.5%[8] | UHPLC may show slightly better precision due to automation and smaller volumes. |
| Limit of Detection (LOD) | Lower ng/mL range | Sub ng/mL range (especially with MS)[6] | UHPLC, particularly when coupled with MS, will offer lower detection limits. |
| Limit of Quantification (LOQ) | ng/mL range | Lower ng/mL range[6] | UHPLC will provide lower quantification limits. |
| Robustness | Generally robust | May be more sensitive to minor changes in method parameters | Both methods should be robust within defined parameters, but UHPLC may require stricter control. |
Conclusion
The cross-validation of HPLC and UHPLC methods for the analysis of this compound is crucial for method transfer and modernization in quality control and research environments. While HPLC provides reliable and robust methods, UHPLC offers significant advantages in terms of speed, resolution, and sensitivity, leading to higher sample throughput and reduced operational costs. The choice of method will depend on the specific application, available instrumentation, and the need for high-throughput analysis. For routine quality control of well-characterized products, a validated HPLC method may be sufficient. However, for research, drug metabolism studies, and the analysis of complex mixtures or trace impurities, the superior performance of UHPLC, especially when coupled with mass spectrometry, is highly advantageous.
References
- 1. This compound, a new flavonolignan isolated from milk thistle tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for the Separation of Nine Key Silymarin Components of Milk Thistle [sigmaaldrich.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated UHPLC-Tandem Mass Spectrometry Method for Quantitative Analysis of Flavonolignans in Milk Thistle (Silybum marianum) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single Laboratory Validation of UHPLC-MS/MS Assays for Six Milk Thistle Flavonolignans in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle: Pressurized Liquid Extraction vs. Soxhlet for Silybin Recovery
For researchers, scientists, and drug development professionals, the efficient extraction of active pharmaceutical ingredients is paramount. Silybin, the principal bioactive constituent of silymarin from milk thistle (Silybum marianum), is a case in point. This guide provides an objective comparison of two common extraction techniques—Pressurized Liquid Extraction (PLE) and the traditional Soxhlet method—supported by experimental data to inform your methodological choices.
Principles of the Techniques
Soxhlet Extraction: This century-old technique relies on the continuous washing of a solid sample with a boiling solvent. The solvent is vaporized, condensed, and then percolates through the sample, gradually extracting the desired compound. The process is exhaustive but can be time-consuming and require large volumes of solvent.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE utilizes solvents at elevated temperatures and pressures. These conditions increase the solvent's viscosity, decrease its surface tension, and enhance its penetration into the sample matrix, leading to faster and more efficient extractions with reduced solvent consumption.
Quantitative Comparison
Experimental data reveals significant differences in the performance of PLE and Soxhlet extraction for silybin and its related flavonolignans.
| Parameter | Pressurized Liquid Extraction (PLE) | Soxhlet Extraction (European Pharmacopoeia Method) |
| Total Extraction Time | ~10 minutes | ~11 hours (6 hours defatting + 5 hours extraction)[1][2][3] |
| Extraction Efficiency | Higher; yields are significantly greater than Soxhlet for the same extraction time.[1][4] | Lower; a 5-hour extraction yields approximately 72% of the silymarin amount obtained in a 10-minute PLE cycle.[1][4] |
| Solvent Consumption | Significantly lower; approximately 61-64 mL per 1g sample.[5] | High; 75 mL n-hexane and 75 mL methanol for a 2g sample. |
| Defatting Step | Can be integrated or eliminated.[1][4] | Separate, lengthy step required.[1][2][3] |
| Operating Temperature | Elevated (e.g., 125°C)[1][4] | Boiling point of the solvent at atmospheric pressure. |
| Operating Pressure | Elevated (e.g., 1700 psi)[5] | Atmospheric pressure. |
Yield of Individual Flavonolignans with PLE (mg/g of non-defatted fruits)[1][4]:
| Compound | Yield (mg/g) |
| Silychristin | 3.3 |
| Silydianin | 6.9 |
| Silybin A | 3.3 |
| Silybin B | 5.1 |
| Isosilybin A | 2.6 |
| Isosilybin B | 1.5 |
Experimental Protocols
Pressurized Liquid Extraction (PLE)
This protocol is based on a reported method for the extraction of silymarin from Silybum marianum fruits.[5]
-
Sample Preparation: 1 gram of whole ground milk thistle fruits is placed into a 34-mL stainless steel extraction cell with a filter paper at the bottom.
-
Extraction Parameters:
-
Solvent: Acetone
-
Temperature: 70°C
-
Pressure: 1700 psi
-
Extraction Time: 15 minutes
-
Cycles: 2
-
-
Defatting (Optional, can be performed in-situ):
-
Solvent: n-hexane
-
Temperature: 50°C
-
Pressure: 1600 psi
-
Time: 30 minutes
-
-
Collection: The collected extract volume is typically between 61-64 mL. The solvent is then evaporated under a vacuum to yield the crude extract.
Soxhlet Extraction (European Pharmacopoeia Method)
This protocol is the traditionally recommended method for silymarin extraction.[1][2][3]
-
Sample Preparation: A sample of ground milk thistle fruits is placed in a thimble.
-
Defatting:
-
Solvent: n-hexane
-
Apparatus: Soxhlet extractor
-
Duration: 6 hours
-
-
Extraction:
-
Solvent: Methanol
-
Apparatus: Soxhlet extractor
-
Duration: 5 hours
-
-
Post-extraction: The solvent is removed from the extract, typically by rotary evaporation.
Workflow Diagrams
Caption: Workflow of Pressurized Liquid Extraction (PLE) for Silybin.
Caption: Workflow of traditional Soxhlet Extraction for Silybin.
Conclusion
For the extraction of silybin from Silybum marianum, Pressurized Liquid Extraction demonstrates clear advantages over the traditional Soxhlet method. PLE offers significantly higher extraction efficiency in a fraction of the time, coupled with a substantial reduction in solvent consumption.[1][4] Furthermore, the ability to automate the process and potentially eliminate the separate, time-intensive defatting step makes PLE a more environmentally friendly and economically viable option for modern drug discovery and development workflows.[1][4] While Soxhlet extraction remains a valid, albeit dated, technique, the experimental data strongly supports the adoption of PLE for superior performance in silybin recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silymarin content in Silybum marianum populations growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Pure Silybin Versus Crude Silymarin Extract
An Objective Guide for Researchers and Drug Development Professionals
The therapeutic potential of milk thistle (Silybum marianum) has been attributed to a complex of flavonolignans collectively known as silymarin. While crude silymarin extract is widely utilized, there is growing interest in the bioactivity of its individual components. This guide provides a comparative analysis of the bioactivity of the most abundant and active constituent, pure silybin (also known as silibinin), and the crude silymarin extract.
A note on "Silyamandin": Initial inquiries into a comparison involving "this compound" revealed it to be a minor flavonolignan, identified as a degradation product of silydianin.[1][2][3] To date, there is a significant lack of comprehensive bioactivity data for this compound, precluding a robust comparative analysis against the crude extract. Therefore, this guide focuses on the well-researched and principal bioactive component, silybin.
I. Comparative Bioactivity Data
The following tables summarize quantitative data from studies directly comparing the antioxidant, anti-inflammatory, and anticancer activities of pure silybin and crude silymarin extract.
Table 1: Antioxidant Activity
| Assay | Test Substance | IC50 / EC50 Value | Source |
| DPPH Radical Scavenging | Silymarin Extract | 1.34 mg/ml | [3] |
| DPPH Radical Scavenging | Silybin | > Silymarin (less active) | [4] |
| H2O2 Scavenging | Silymarin (equivalent to 62 µM silybin) | 38 µM | [4] |
| NO Scavenging | Silymarin (equivalent to 62 µM silybin) | 266 µM | [4] |
| Peroxyl Radical Scavenging | Silymarin Extract | Higher than individual components | |
| Peroxyl Radical Scavenging | Silybin | Lower than silymarin extract |
Note: The composition of silymarin extract can vary, which may influence its bioactivity.
Table 2: Anticancer Activity (IC50 Values)
| Cell Line | Test Substance | IC50 Value | Source |
| HepG2 (Liver Cancer) | Silymarin Extract | 21.73 µg/ml | [5] |
| HepG2 (Liver Cancer) | Silymarin Extract | 19-56.3 µg/mL (range across studies) | [6] |
| A549 (Lung Cancer) | Silymarin Extract | 511 µg/ml | |
| KB (Oral Cancer) | Silymarin Extract | 555 µg/ml | |
| SKBR3 (Breast Cancer) | Silybin | Higher IC50 than silybin-phosphatidylcholine complex | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (pure silybin and crude silymarin extract) in methanol to prepare a series of concentrations.
-
Reaction: Add 1 ml of the DPPH solution to 1 ml of each sample concentration. A control is prepared with 1 ml of methanol instead of the sample.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
-
Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549, KB) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of pure silybin and crude silymarin extract and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
3. NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity
-
Principle: This assay measures the activation of the NF-κB signaling pathway. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, and the resulting luminescence is quantified.
-
Protocol:
-
Cell Transfection and Seeding: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). Seed the transfected cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of pure silybin and crude silymarin extract for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.
-
Calculation: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
-
III. Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by silybin and silymarin, as well as a general experimental workflow for their bioactivity comparison.
Caption: General experimental workflow for comparing the bioactivity of crude silymarin extract and pure silybin.
Caption: Anti-inflammatory mechanism of silybin and silymarin via inhibition of the NF-κB signaling pathway.
Caption: Anticancer mechanisms of silybin and silymarin involving cell cycle arrest and apoptosis induction.
IV. Discussion and Conclusion
The available data suggests that while pure silybin is a potent bioactive molecule, the crude silymarin extract often exhibits comparable or, in some cases, superior activity. This is likely due to the synergistic or additive effects of the various flavonolignans and other polyphenolic compounds present in the extract.[4] For instance, in antioxidant assays, the crude extract has demonstrated greater radical scavenging activity than some of its individual components.
In the context of anticancer activity, both silybin and silymarin have shown efficacy in inducing cell death and inhibiting the proliferation of various cancer cell lines. The mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest.[7]
The anti-inflammatory effects of both are largely attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[9] By preventing the activation of NF-κB, silybin and silymarin can reduce the expression of pro-inflammatory genes.
References
- 1. Silymarin and Silybin: Benefits Compared [et-chem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. scispace.com [scispace.com]
- 4. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. als-journal.com [als-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
Silyamandin vs. Isosilybin A and B: A Comparative Analysis for Researchers
A deep dive into the comparative biochemical and therapeutic attributes of three related flavonolignans derived from milk thistle.
For centuries, the milk thistle plant (Silybum marianum) has been a cornerstone of traditional medicine, primarily recognized for its hepatoprotective properties. The active extract, silymarin, is a complex mixture of flavonolignans, with silybin being the most abundant and studied constituent. However, burgeoning research is shedding light on the distinct biological activities of its lesser-known isomers and related compounds. This guide provides a comparative analysis of silyamandin, isosilybin A, and isosilybin B, offering researchers, scientists, and drug development professionals a concise overview of their known properties, supported by available experimental data and methodologies.
At a Glance: Key Physicochemical Properties
| Property | This compound | Isosilybin A | Isosilybin B |
| Chemical Formula | C₂₅H₂₂O₁₀ | C₂₅H₂₂O₁₀ | C₂₅H₂₂O₁₀ |
| Molar Mass | 482.44 g/mol | 482.44 g/mol | 482.44 g/mol |
| Origin | A flavonolignan isolated from milk thistle tinctures, potentially a degradation product of silydianin. | A diastereomer of silybin, found as a minor component of silymarin. | A diastereomer of silybin, found as a minor component of silymarin. |
Comparative Biological Activities: A Tabular Summary
While research on this compound is still in its nascent stages, studies on isosilybin A and B have provided more quantitative insights into their therapeutic potential, particularly in the realms of oncology and fibrosis.
Anticancer Activity: Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Citation |
| Isosilybin B | Hepa 1-6 | Mouse Hepatoma | 70 ± 3 | ~145 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | 121 ± 15 | ~251 | [1] | |
| Silibinin (Silybin A & B mixture) | Hepa 1-6 | Mouse Hepatoma | 78 ± 2 | ~162 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | 133 ± 9 | ~276 | [1] | |
| MCF-7 | Human Breast Adenocarcinoma | - | 150 | [2] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | - | 100 | [2] | |
| MDA-MB-468 | Human Breast Adenocarcinoma | - | 50 | [2] |
Note: Silibinin, a 1:1 mixture of silybin A and silybin B, is often used in studies as a proxy for the individual isomers due to separation challenges.
Antifibrotic and Other Biological Activities
| Activity | This compound | Isosilybin A | Isosilybin B |
| Antifibrotic | Qualitative reports suggest potential anti-inflammatory and anti-proliferative effects which may contribute to antifibrotic activity, but quantitative data is lacking. | Reduces the expression of pro-fibrotic genes induced by TGF-β1. | More effectively reduces the mRNA expression of pro-fibrotic genes and ALT levels in a TGF-β1-induced liver fibrosis model compared to silibinin.[3][4] |
| Lipid Metabolism | Not extensively studied. | Increases triglyceride levels in free fatty acid-induced HepG2 cells.[5] | Decreases triglyceride levels in free fatty acid-induced HepG2 cells by inhibiting lipid synthesis and activating lipid oxidation via the AMPK signaling pathway.[5] |
| Cell Cycle Regulation | Qualitative reports of anti-proliferative activity. | Induces G1 arrest and apoptosis in human prostate cancer cells. | Induces a more pronounced G1 arrest and apoptosis in human prostate cancer cells compared to isosilybin A. Also induces G1 arrest in liver cancer cells.[4] |
Delving Deeper: Mechanisms of Action and Signaling Pathways
The distinct biological effects of these flavonolignans stem from their differential modulation of key cellular signaling pathways.
TGF-β Signaling in Fibrosis
Transforming growth factor-beta (TGF-β) is a pivotal cytokine in the pathogenesis of fibrosis. Upon binding to its receptor, it initiates a signaling cascade that leads to the transcription of pro-fibrotic genes. Both isosilybin A and B have been shown to interfere with this pathway, thereby exerting their antifibrotic effects.
Caption: TGF-β signaling pathway and the inhibitory action of Isosilybin A and B.
AMPK Signaling in Lipid Metabolism
AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. Isosilybin B has been shown to activate AMPK, leading to the inhibition of lipid synthesis and the promotion of fatty acid oxidation.
Caption: Isosilybin B activates the AMPK signaling pathway to regulate lipid metabolism.
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and validity of the cited findings, this section outlines the general experimental protocols employed in the comparative analysis of these flavonolignans.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, isosilybin A, or isosilybin B for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.[6][7]
In Vitro Fibrosis Model: TGF-β1 Induction
This model simulates the fibrotic process in vitro by treating cells, typically fibroblasts or hepatic stellate cells, with TGF-β1.
Workflow:
Caption: Workflow for an in vitro TGF-β1-induced fibrosis model.
Detailed Steps:
-
Cell Culture: Culture the chosen cell line (e.g., hepatic stellate cells) to near confluence.
-
Serum Starvation: To synchronize the cell cycle and reduce baseline proliferation, the cells are typically serum-starved for a period before treatment.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound, isosilybin A, or isosilybin B) for a defined period.
-
TGF-β1 Induction: Add TGF-β1 to the culture medium to induce a fibrotic response.
-
Incubation: Incubate the cells for a further 24 to 48 hours.
-
Analysis: Assess the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I. This can be done at the mRNA level using quantitative real-time PCR (qPCR) or at the protein level using Western blotting or immunofluorescence.[3][8]
Conclusion and Future Directions
The available evidence strongly suggests that the minor components of silymarin, particularly isosilybin A and B, possess distinct and potent biological activities that warrant further investigation. Isosilybin B, in particular, demonstrates promising selective anticancer and antifibrotic effects that may surpass those of the more abundant silybin isomers.
The therapeutic potential of this compound remains largely unexplored. Future research should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive in vitro and in vivo studies. Determining its IC₅₀ values against a panel of cancer cell lines and quantifying its antifibrotic efficacy will be crucial for a direct and meaningful comparison with its better-characterized counterparts.
For researchers and drug development professionals, the differential activities of these flavonolignans highlight the importance of studying individual isomers rather than relying on the effects of the entire silymarin extract. Such detailed investigations will be instrumental in unlocking the full therapeutic potential of milk thistle and its fascinating array of bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Silibinin exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isosilybin B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isosilybin regulates lipogenesis and fatty acid oxidation via the AMPK/SREBP-1c/PPARα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchhub.com [researchhub.com]
- 8. Myofibroblast TGF-β Activation Measurement In Vitro | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Anti-Inflammatory Effects of Silymarin and Its Active Compound, Silibinin, Against Standard Agents
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases. This guide provides a comparative analysis of the anti-inflammatory properties of Silymarin, a natural extract from the seeds of milk thistle (Silybum marianum), and its principal active component, Silibinin. The therapeutic potential of Silymarin is benchmarked against two well-established anti-inflammatory agents: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent synthetic glucocorticoid. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.
It is important to clarify that the term "Silyamandin" as specified in the topic query is not a recognized compound in scientific literature. The evidence strongly suggests a typographical error, and this guide will focus on Silymarin and Silibinin, which are the subjects of extensive research into their anti-inflammatory effects.[1][2]
Comparative Efficacy Data
The following tables summarize the available quantitative and qualitative data on the inhibitory effects of Silibinin/Silymarin, Indomethacin, and Dexamethasone on key inflammatory mediators and enzymes.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines
| Compound | Target | Cell Line | IC50 / Effective Concentration | Citation(s) |
| Silibinin/Silymarin | TNF-α | RAW 264.7 Murine Macrophages | IC50: 47.7 µg/mL (for a Silymarin fraction rich in Silibinin and Silychristin) | [3] |
| TNF-α | Human Osteoarthritis Chondrocytes | Significant inhibition at 10-50 µg/mL | [4][5] | |
| IL-6 | RAW 264.7 Murine Macrophages | Significant reduction with Silibinin treatment | [6] | |
| IL-6 | Human Osteoarthritis Chondrocytes | Significant inhibition at 10-50 µg/mL | [4][5] | |
| IL-1β | RAW 264.7 Murine Macrophages | Inhibition of mRNA expression by Silibinin | [7][8] | |
| IL-1β | Human Osteoarthritis Chondrocytes | Significant inhibition at 10-50 µg/mL | [4][5] | |
| Indomethacin | TNF-α | Human Blood Monocytes | May increase TNF-α release at certain concentrations by inhibiting PGE2 | [9][10] |
| IL-6 | Human Mononuclear Cells | No significant effect on IL-6 production | [11][12] | |
| IL-1β | Human Mononuclear Cells | Less sensitive to inhibition compared to adult cells | [11] | |
| Dexamethasone | TNF-α | Human Lung Fibroblasts | Significant inhibition (maximal inhibition 40-90%) | |
| IL-6 | Human Lung Fibroblasts | Significant inhibition (maximal inhibition 40-90%) | ||
| IL-9 | Human Peripheral Blood Mononuclear Cells | IC50: 4 nM (for mRNA expression) |
Table 2: In Vitro Inhibition of Inflammatory Enzymes
| Compound | Target | Assay System | IC50 | Citation(s) |
| Silibinin/Silymarin | COX-2 | Human Osteoarthritis Chondrocytes | Significant inhibition of expression at 10-50 µg/mL | [4][5] |
| iNOS | RAW 264.7 Murine Macrophages | Inhibition of protein production by Silibinin | [7] | |
| 5-Lipoxygenase (5-LOX) | Rat model | Significant inhibition | [13][14] | |
| Indomethacin | COX-1 | Purified Ovine COX-1 | 27 nM | |
| COX-2 | Purified Murine COX-2 | 127 nM | ||
| Dexamethasone | COX-2 | Human Articular Chondrocytes | Inhibits COX-2 mRNA expression |
Table 3: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Assay | Efficacy | Citation(s) |
| Silibinin | Rat | Carrageenan-induced paw edema | 33.3% inhibition of exudate at 300 mg/kg | [15] |
| Rat | Cotton pellet-induced granuloma | 39.5% inhibition of granuloma at 300 mg/kg | [15] | |
| Indomethacin | Rat | Carrageenan-induced paw edema | EC50: 1.0 mg/kg | |
| Dexamethasone | Rat | Cotton pellet-induced granuloma | 65.3% inhibition of granuloma at 1 mg/kg | [15] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Silibinin, Indomethacin, and Dexamethasone are mediated through their modulation of key intracellular signaling pathways.
Silibinin exerts its effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[7][8][16] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[16] By preventing the activation and nuclear translocation of NF-κB, Silibinin effectively downregulates the inflammatory cascade.[17] The MAPK pathway, which is also implicated in the production of inflammatory mediators, is another target of Silibinin.[7][8]
Indomethacin, a classic NSAID, functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
Dexamethasone, a glucocorticoid, acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess anti-inflammatory activity.
1. In Vitro: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
-
Objective: To measure the inhibitory effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2x10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Silibinin) or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value if possible.
2. In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation in a rat model.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound (e.g., Silibinin, Indomethacin) or vehicle control orally or via intraperitoneal injection.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point. The percentage inhibition is calculated as: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
3. Enzyme Activity Assay: COX-2 Inhibition
-
Objective: To determine the direct inhibitory effect of a test compound on the activity of the COX-2 enzyme.
-
Methodology: Commercially available COX-2 inhibitor screening kits are often used. These are typically fluorescence-based or colorimetric assays.
-
General Procedure:
-
The test compound is incubated with purified COX-2 enzyme.
-
A substrate, such as arachidonic acid, is added to initiate the enzymatic reaction.
-
The product of the reaction is detected by a fluorometric or colorimetric probe.
-
The signal is measured over time using a plate reader.
-
-
Data Analysis: The rate of the reaction is calculated, and the percentage inhibition by the test compound is determined. IC50 values are calculated from a dose-response curve.
Conclusion
The available evidence indicates that Silymarin and its active constituent, Silibinin, possess significant anti-inflammatory properties. Their mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for their therapeutic potential. While direct comparisons of IC50 values with established drugs like Indomethacin and Dexamethasone are not always available under identical experimental conditions, the data suggests that Silibinin is effective at micromolar concentrations in vitro and shows efficacy in vivo at doses that are generally considered to have a favorable safety profile.
Indomethacin remains a potent inhibitor of prostaglandin synthesis, while Dexamethasone is a powerful, broad-spectrum anti-inflammatory agent. However, both are associated with significant side effects with long-term use. Silibinin, as a natural compound, may offer a safer alternative or an adjunct therapy for chronic inflammatory conditions. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency and therapeutic index of Silibinin in comparison to these standard anti-inflammatory drugs.
References
- 1. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclooxygenase-2 and inducible nitric oxide synthase by silymarin in proliferating mesenchymal stem cells: comparison with glutathione modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Silibinin protects against osteoarthritis through inhibiting the inflammatory response and cartilage matrix degradation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of TNF-alpha improves indomethacin-induced enteropathy in rats by modulating iNOS expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of indomethacin on IL-1beta, IL-6 and TNFalpha production by mononuclear cells of preterm newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory and anti-arthritic activities of silymarin acting through inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciepub.com [sciepub.com]
- 16. Silymarin and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Silyamandin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Silyamandin
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This compound, a flavonolignan, requires careful handling and disposal due to its potential hazards. This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound.
Hazard and Safety Data Overview
Based on available safety data sheets (SDS), this compound is classified with specific hazards that dictate its handling and disposal methods. All personnel should be familiar with these hazards before working with this compound.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | Avoid release to the environment. Collect spillage.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. Collect spillage.[1] |
Step-by-Step Disposal Protocol
As this compound is categorized as very toxic to aquatic life, it must be treated as hazardous waste. Do not dispose of this compound down the drain or in regular solid waste streams. The following protocol outlines the necessary steps for its proper disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound waste.
-
Conduct all waste handling procedures within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
2. Waste Segregation and Collection:
-
Designate a specific, sealed, and clearly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, weighing paper).
-
The container must be made of a material compatible with the waste.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and indicate its aquatic toxicity.
3. Container Management:
-
Ensure the hazardous waste container is kept securely sealed when not in use to prevent spills or the release of fumes.
-
Store the sealed container in a designated hazardous waste accumulation area within your laboratory. This area should be secure and away from incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[1]
-
Provide them with accurate information about the waste, including its identity and known hazards.
5. Record Keeping:
-
Maintain a detailed log of all hazardous waste generated. This log should include the chemical name (this compound), the quantity of waste, and the date of the disposal request.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in the available safety data sheets. The procedure described above is based on established best practices for the management and disposal of hazardous chemical waste, particularly those with high aquatic toxicity. Researchers must always adhere to their institution's specific guidelines and consult with their EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Silyamandin
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans for handling Silyamandin in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following table summarizes its classification under the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from this compound Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.[1]
-
Hand Protection: Wear protective gloves.[1] The specific type of glove should be selected based on the solvent being used and the duration of handling.
-
Body Protection: An impervious clothing, such as a lab coat, is necessary to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
